molecular formula C8H7N3S B009760 6-(Thiophen-3-yl)pyridazin-3-amine CAS No. 105538-02-1

6-(Thiophen-3-yl)pyridazin-3-amine

Cat. No.: B009760
CAS No.: 105538-02-1
M. Wt: 177.23 g/mol
InChI Key: ZVCNZVHKKQNZRF-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)pyridazin-3-amine (CAS 105538-02-1) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyridazine ring, a heterocycle known for its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and a robust hydrogen-bonding capacity, which are crucial for target engagement and molecular recognition in biological systems . The integration of a thiophene heterocycle further enhances its utility as a versatile scaffold for the synthesis of more complex molecules. Researchers utilize this aminopyridazine derivative as a key intermediate in the design and development of novel bioactive compounds. Its structural motifs are frequently explored in the search for new therapeutic agents, with the broader pyridazine chemical class being investigated for a range of pharmacological activities . The compound is offered with a guaranteed purity of 95.00% and is available for immediate shipment. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiophen-3-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCNZVHKKQNZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547972
Record name 6-(Thiophen-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105538-02-1
Record name 6-(Thiophen-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 6-(Thiophen-3-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. Small molecules, such as the heterocyclic compound 6-(Thiophen-3-yl)pyridazin-3-amine, are the bedrock of numerous therapeutic interventions. Their biological activity is intrinsically linked to their structure, and thus, a comprehensive understanding of their atomic arrangement is paramount for elucidating structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards. This guide provides a detailed, in-depth exploration of the multifaceted analytical techniques employed in the structural elucidation of 6-(Thiophen-3-yl)pyridazin-3-amine, offering a practical framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure scientific integrity and reproducibility.

Synthesis Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 6-(Thiophen-3-yl)pyridazin-3-amine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and broad functional group tolerance. The logical starting materials for this synthesis are 3-amino-6-chloropyridazine and thiophene-3-boronic acid.

Experimental Protocol: Synthesis of 6-(Thiophen-3-yl)pyridazin-3-amine

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-amino-6-chloropyridazine (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (4:1), followed by the addition of a base, such as sodium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-(Thiophen-3-yl)pyridazin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments provides a detailed picture of the molecular framework, including proton and carbon environments, and their connectivity.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-(Thiophen-3-yl)pyridazin-3-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Utilize standard pulse programs for ¹H acquisition. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Data for 6-(Thiophen-3-yl)pyridazin-3-amine (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~7.0 - 7.2d1HPyridazine H-4The pyridazine protons are expected to be in the aromatic region. This proton is coupled to H-5.
~7.8 - 8.0d1HPyridazine H-5This proton is coupled to H-4 and is expected to be downfield due to the anisotropic effect of the thiophene ring.
~7.4 - 7.6m1HThiophene H-4' or H-5'Thiophene protons typically appear in this region. The multiplicity will depend on the coupling with other thiophene protons.
~7.6 - 7.8m1HThiophene H-2' or H-5'
~8.0 - 8.2m1HThiophene H-2' or H-4'
~6.5br s2H-NH₂The amine protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

Note: These are predicted values based on known data for similar pyridazine and thiophene derivatives. Actual experimental values may vary.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: Utilize a standard proton-decoupled pulse program.

  • Data Processing: Process the FID similarly to the ¹H NMR data.

Predicted ¹³C NMR Data for 6-(Thiophen-3-yl)pyridazin-3-amine:

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~160Pyridazine C-3Carbon attached to the amino group is expected to be significantly downfield.
~155Pyridazine C-6Carbon attached to the thiophene ring.
~135Thiophene C-3'Quaternary carbon of the thiophene ring attached to the pyridazine.
~130Pyridazine C-5
~128Thiophene C-2', C-4', or C-5'Thiophene carbons typically resonate in this region.
~125Thiophene C-2', C-4', or C-5'
~120Thiophene C-2', C-4', or C-5'
~115Pyridazine C-4

Note: These are predicted values. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ carbons.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

Experimental Workflow for 2D NMR

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structure Elucidation H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: HSQC and HMBC

  • Instrument Setup: Use the same sample and spectrometer. Select the appropriate pulse programs for HSQC and HMBC experiments.

  • Data Acquisition: These experiments require longer acquisition times than 1D NMR. Optimize parameters such as the number of scans and evolution delays.

  • Data Processing and Interpretation: Process the 2D data to generate contour plots.

    • HSQC: Correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the direct assignment of protonated carbons.

    • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying connectivity across quaternary carbons and heteroatoms, piecing together the molecular fragments.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-mass spectrometer. Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and optimal signal intensity.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula determination, perform HRMS to obtain the exact mass of the molecular ion with high precision.

Predicted Mass Spectrometry Data:

IonPredicted m/z
[M]⁺189.0415
[M+H]⁺190.0493

Expected Fragmentation Pattern: The fragmentation of 6-(Thiophen-3-yl)pyridazin-3-amine in the mass spectrometer will likely involve cleavages of the pyridazine and thiophene rings, as well as the bond connecting them. Key fragments could arise from the loss of small neutral molecules such as HCN or N₂.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.

Visualizing the Elucidation Process

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation cluster_result Final Output synthesis Synthesis of 6-(Thiophen-3-yl)pyridazin-3-amine purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, HSQC, HMBC) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms xray X-ray Crystallography (Single Crystal) purification->xray structure Unambiguous Structure nmr->structure ms->structure xray->structure

Caption: A comprehensive workflow for the structure elucidation of a novel compound.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of 6-(Thiophen-3-yl)pyridazin-3-amine, like any novel chemical entity, is not reliant on a single analytical technique but rather on the synergistic integration of multiple methodologies. While NMR spectroscopy provides the foundational map of the molecular structure in solution, mass spectrometry confirms the molecular formula and offers insights into its stability. Ultimately, single-crystal X-ray crystallography provides the definitive, high-resolution picture of the molecule in the solid state. By employing these techniques in a logical and self-validating manner, researchers can confidently and accurately determine the structure of novel compounds, a critical step in the journey of drug discovery and development.

References

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF. [Link]

  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. SciSpace. [Link]

  • HSQC and HMBC for Topspin. University of Missouri-St. Louis. [Link]

  • Practical Approaches to the ESI-MS Analysis of Catalytic Reactions. ResearchGate. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • 6-Amino-3-chloropyridazine. PubChem. [Link]

  • 6-Methoxypyridazin-3-amine. PubChem. [Link]

  • 3-[Amino(thiophen-3-yl)methyl]pyridin-2-amine. PubChem. [Link]

An In-Depth Technical Guide to 6-(Thiophen-3-yl)pyridin-3-amine (CAS Number 1159815-63-0): Properties and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Thiophen-3-yl)pyridin-3-amine, identified by CAS number 1159815-63-0, is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. Its unique structural combination of a pyridine ring and a thiophene moiety makes it a key intermediate in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the known properties of 6-(Thiophen-3-yl)pyridin-3-amine, its role in the development of targeted therapeutics, and detailed protocols for its potential application in kinase inhibitor synthesis and evaluation.

Introduction: The Significance of the Thiophene-Pyridine Scaffold

The fusion of thiophene and pyridine rings within a single molecule creates a scaffold with significant potential in drug discovery. The pyridine ring can act as a bioisostere for a phenyl group, offering opportunities for hydrogen bonding and other key interactions with biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, is a common feature in many FDA-approved drugs and contributes to the overall electronic and conformational properties of the molecule. This combination in 6-(Thiophen-3-yl)pyridin-3-amine provides a versatile platform for the synthesis of compounds with diverse biological activities.

Physicochemical Properties of 6-(Thiophen-3-yl)pyridin-3-amine

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in chemical synthesis and drug design.

PropertyValueSource
CAS Number 1159815-63-0N/A
Molecular Formula C₉H₈N₂SN/A
Molecular Weight 176.24 g/mol N/A
Predicted Boiling Point 312.2 ± 27.0 °CN/A
Predicted Density 1.261 ± 0.06 g/cm³N/A
Appearance Solid (form may vary)N/A
Storage Store at room temperature in an inert atmosphere.N/A

Role in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of targeted therapeutics.

The structure of 6-(Thiophen-3-yl)pyridin-3-amine makes it an ideal starting point for the synthesis of kinase inhibitors. The aminopyridine core can mimic the adenine region of ATP, forming crucial hydrogen bonds with the hinge region of the kinase active site. The thiophene group can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity.

Derivatives of aminopyridines and related scaffolds have demonstrated inhibitory activity against a range of kinases, including:

  • Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) : Dual inhibitors of these kinases are being investigated for the treatment of Alzheimer's disease.[1]

  • Fibroblast Growth Factor Receptors (FGFR) : Novel pyridin-3-amine derivatives have been designed as multitargeted protein kinase inhibitors for non-small cell lung cancer, targeting kinases such as FGFR, RET, EGFR, DDR2, and ALK.

  • c-Kit Kinase : Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as inhibitors of c-Kit kinase for the treatment of cancer.

  • RON (Recepteur d'Origine Nantais) Tyrosine Kinase : Thienopyridine-based compounds have been explored as inhibitors of RON splice variants, which are implicated in tumorigenesis.

Synthetic Pathways and Methodologies

The synthesis of kinase inhibitors from 6-(Thiophen-3-yl)pyridin-3-amine typically involves the modification of the amino group and potentially the pyridine or thiophene rings. A common and powerful method for introducing diversity is through cross-coupling reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor from 6-(Thiophen-3-yl)pyridin-3-amine.

G A 6-(Thiophen-3-yl)pyridin-3-amine (CAS 1159815-63-0) B Amide Coupling or Buchwald-Hartwig Amination A->B D Kinase Inhibitor Library B->D C Diverse Building Blocks (e.g., Carboxylic Acids, Aryl Halides) C->B E Screening & Optimization D->E F Lead Compound E->F

Caption: Conceptual workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 6-aryl-pyridin-3-amine derivative as a potential kinase inhibitor intermediate.

Materials:

  • 6-Bromopyridin-3-amine (or conceptually, a halogenated derivative of 6-(Thiophen-3-yl)pyridin-3-amine)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 6-bromopyridin-3-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyridin-3-amine derivative.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the reaction mixture to the starting materials. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: In Vitro Kinase Assays

Once a library of compounds has been synthesized, their biological activity must be evaluated. In vitro kinase assays are a fundamental tool for determining the inhibitory potential of these compounds against specific kinase targets.

General Principles of Kinase Assays

Most in vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The inhibitory effect of a compound is determined by measuring the reduction in phosphorylation in its presence.

Radiometric Kinase Assay Protocol

This is a classic and highly sensitive method for measuring kinase activity.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound dissolved in DMSO

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase and substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control (no inhibitor) is also included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Interpretation Workflow:

G A Raw Scintillation Counts B Subtract Background A->B C Calculate % Inhibition vs. Control B->C D Plot % Inhibition vs. [Inhibitor] C->D E Non-linear Regression (sigmoidal dose-response) D->E F Determine IC₅₀ Value E->F

Caption: Workflow for IC₅₀ determination from radiometric assay data.

Mechanism of Action and Signaling Pathways

The ultimate goal of synthesizing kinase inhibitors is to modulate specific cellular signaling pathways that are dysregulated in disease. The mechanism of action of a kinase inhibitor derived from 6-(Thiophen-3-yl)pyridin-3-amine will depend on the specific kinase it targets.

For example, a GSK-3β inhibitor would be expected to modulate the Wnt/β-catenin signaling pathway, which is implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Illustrative Signaling Pathway: Wnt/β-catenin Pathway and GSK-3β Inhibition

G cluster_0 In the Absence of Wnt cluster_1 In the Presence of Wnt GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin P Axin_APC Axin/APC Complex Axin_APC->GSK3b Proteasome Proteasome beta_catenin->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_i GSK-3β Dishevelled->GSK3b_i Inhibition beta_catenin_s β-catenin (stabilized) Nucleus Nucleus beta_catenin_s->Nucleus TCF_LEF TCF/LEF beta_catenin_s->TCF_LEF Co-activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Inhibitor GSK-3β Inhibitor (Derived from CAS 1159815-63-0) Inhibitor->GSK3b Inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and the role of a GSK-3β inhibitor.

Future Perspectives

6-(Thiophen-3-yl)pyridin-3-amine is a promising starting material for the development of novel kinase inhibitors. Future research will likely focus on:

  • Expanding the diversity of synthesized libraries: Utilizing a broader range of cross-coupling partners and other synthetic transformations to explore a wider chemical space.

  • Structure-based drug design: Using computational modeling and X-ray crystallography to design more potent and selective inhibitors.

  • Exploration of new kinase targets: Applying this scaffold to the development of inhibitors for less-explored kinases with therapeutic potential.

  • Development of multi-target inhibitors: Designing single molecules that can inhibit multiple kinases involved in a disease pathway, potentially leading to improved efficacy and reduced drug resistance.

Conclusion

6-(Thiophen-3-yl)pyridin-3-amine represents a valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent structural features provide a solid foundation for the development of targeted therapeutics for a range of diseases. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers and drug development professionals to harness the potential of this important chemical intermediate.

References

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 6-(Thiophen-3-yl)pyridazin-3-amine: A Predictive and Investigative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the pharmacological profile of the novel chemical entity, 6-(Thiophen-3-yl)pyridazin-3-amine. In the absence of direct empirical data for this specific molecule, this document provides a comprehensive, predictive profile based on established structure-activity relationships (SAR) of its core components: the pyridazine and thiophene moieties. We present a plausible synthetic route, hypothesize its mechanism of action and potential therapeutic applications, and detail a robust experimental workflow for its full pharmacological characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds, offering a structured approach to unlock their therapeutic potential.

Introduction: Unveiling a Novel Chemical Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] The incorporation of a thiophene ring, a bioisostere of the phenyl group present in many bioactive molecules, can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.[4][5][6] The specific molecule, 6-(Thiophen-3-yl)pyridazin-3-amine, combines these two key pharmacophores, suggesting a unique and potentially potent pharmacological profile. The 3-aminopyridazine substructure is notably present in several FDA-approved drugs, highlighting its therapeutic relevance.[7] This guide will construct a theoretical pharmacological profile for this compound and provide a detailed roadmap for its experimental validation.

Proposed Chemical Synthesis

A plausible and efficient synthetic route to 6-(Thiophen-3-yl)pyridazin-3-amine can be envisioned utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is well-documented for the synthesis of 3-amino-6-arylpyridazines.[8]

Starting Materials:

  • 3-amino-6-chloropyridazine (commercially available)

  • Thiophen-3-ylboronic acid (commercially available)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Step-by-Step Protocol:
  • To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), thiophen-3-ylboronic acid (1.2 equivalents), and a suitable base such as sodium carbonate (2 equivalents).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

  • Add the degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(Thiophen-3-yl)pyridazin-3-amine.

Causality Behind Experimental Choices:
  • Suzuki-Miyaura Coupling: This reaction is chosen for its high functional group tolerance, mild reaction conditions, and generally high yields, making it ideal for the synthesis of biaryl compounds.

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency in a wide range of substrate combinations.

  • Base: The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

  • Inert Atmosphere: Degassing is essential to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

Predicted Pharmacological Profile

Based on the known activities of pyridazine and thiophene derivatives, we can hypothesize the following pharmacological profile for 6-(Thiophen-3-yl)pyridazin-3-amine.

Potential Therapeutic Areas and Mechanism of Action

The structural motifs of 6-(Thiophen-3-yl)pyridazin-3-amine suggest potential activity in the following areas:

  • Oncology: Many pyridazine derivatives exhibit anti-proliferative activity through the inhibition of various protein kinases.[2][9] The thiophene moiety is also present in several kinase inhibitors.[4][6] Therefore, it is plausible that 6-(Thiophen-3-yl)pyridazin-3-amine could act as a kinase inhibitor , potentially targeting pathways involved in cell cycle regulation and proliferation.

  • Inflammation: Pyridazine-containing compounds have demonstrated significant anti-inflammatory properties.[1][10] The mechanism could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB.

  • Central Nervous System (CNS) Disorders: Certain pyridazine derivatives have shown activity on CNS targets, including histamine H3 receptors and GABA-A receptors.[9]

The dual hydrogen bond accepting capacity of the pyridazine ring can facilitate strong interactions with biological targets.[7]

Hypothesized_Mechanism_of_Action Compound 6-(Thiophen-3-yl)pyridazin-3-amine Kinase Protein Kinase Compound->Kinase Inhibition Inflammatory_Enzyme Inflammatory Enzyme (e.g., COX) Compound->Inflammatory_Enzyme Inhibition CNS_Receptor CNS Receptor Compound->CNS_Receptor Modulation Cell_Proliferation Inhibition of Cell Proliferation Kinase->Cell_Proliferation Inflammation_Reduction Reduction of Inflammation Inflammatory_Enzyme->Inflammation_Reduction Neuromodulation Neuromodulation CNS_Receptor->Neuromodulation

Caption: Hypothesized molecular targets and downstream effects.

Predicted Pharmacokinetic (ADME) Properties
  • Absorption: The relatively small molecular weight and the presence of heteroatoms suggest that the compound may have good oral bioavailability.

  • Distribution: The pyridazine moiety can increase polarity, which may influence its distribution into various tissues.[7]

  • Metabolism: The thiophene and pyridazine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes.[7]

  • Excretion: The metabolites are likely to be excreted renally.

Proposed Experimental Workflow for Pharmacological Characterization

To empirically determine the pharmacological profile of 6-(Thiophen-3-yl)pyridazin-3-amine, a systematic, multi-tiered approach is recommended.

Experimental_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro Potency and Selectivity cluster_2 Tier 3: In Vivo Efficacy and PK/PD A Kinase Panel Screening B Anti-inflammatory Assays C Cytotoxicity Assays D IC50 Determination for Hit Kinases C->D E Cellular Assays (e.g., Phosphorylation) F Off-target Profiling G Pharmacokinetic Studies F->G H In Vivo Efficacy Models (e.g., Xenograft, LPS challenge) I Preliminary Toxicity Assessment

Caption: A tiered experimental workflow for pharmacological profiling.

Tier 1: Broad In Vitro Screening

Objective: To identify potential kinase targets.

Protocol:

  • Prepare a stock solution of 6-(Thiophen-3-yl)pyridazin-3-amine in DMSO.

  • Submit the compound for screening against a broad panel of recombinant human kinases (e.g., Eurofins' KINOMEscan® or a similar service).[11]

  • The assay typically measures the displacement of a known ligand from the kinase active site.

  • Screen at a single high concentration (e.g., 10 µM) to identify initial "hits" (kinases showing significant inhibition, e.g., >50%).

Rationale: This provides an unbiased, broad overview of the compound's kinase inhibitory potential across the human kinome.[12]

Objective: To assess potential anti-inflammatory activity.

Protocol:

  • COX-1/COX-2 Inhibition Assay: Utilize a commercially available kit to measure the inhibition of prostaglandin E2 (PGE₂) production by recombinant COX-1 and COX-2 enzymes.

  • LPS-stimulated Cytokine Release in Macrophages:

    • Culture murine or human macrophages (e.g., RAW 264.7 or THP-1 cells).

    • Pre-treat cells with varying concentrations of the test compound.

    • Stimulate with lipopolysaccharide (LPS).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

Rationale: These assays provide initial evidence of anti-inflammatory effects and can indicate the potential mechanism (COX inhibition vs. cytokine modulation).[13][14]

Tier 2: In Vitro Potency and Selectivity

Objective: To quantify the potency of the compound against the "hit" kinases identified in Tier 1.

Protocol:

  • Perform in vitro kinase assays using the identified target kinases.[15][16]

  • Use a range of concentrations of 6-(Thiophen-3-yl)pyridazin-3-amine (e.g., 10-point, 3-fold serial dilution).

  • Measure kinase activity, often through the quantification of ATP consumption or substrate phosphorylation.[17]

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale: The IC₅₀ value is a critical parameter for ranking compound potency and guiding further optimization.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B800
Kinase C>10,000
Tier 3: In Vivo Efficacy and Pharmacokinetics

Objective: To determine the ADME properties of the compound in a living organism.

Protocol:

  • Administer a single dose of 6-(Thiophen-3-yl)pyridazin-3-amine to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at various time points.

  • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Rationale: Understanding the PK profile is essential for designing effective in vivo efficacy studies.

Objective: To assess the therapeutic potential of the compound in a disease model.

Protocol (Example for Anti-inflammatory Activity):

  • LPS-induced Systemic Inflammation Model:

    • Administer the test compound to mice at various doses.

    • After a set pre-treatment time, inject LPS intraperitoneally.[18]

    • Collect blood samples and measure levels of systemic pro-inflammatory cytokines.[19]

  • Carrageenan-induced Paw Edema Model:

    • Administer the test compound orally.

    • Inject carrageenan into the paw of a rat.

    • Measure the change in paw volume over time as an indicator of edema.[20]

Rationale: These models are standard for evaluating the in vivo efficacy of anti-inflammatory agents and provide crucial proof-of-concept data.[13]

Conclusion

While direct pharmacological data for 6-(Thiophen-3-yl)pyridazin-3-amine is not yet available, its chemical structure, combining the versatile pyridazine and thiophene scaffolds, strongly suggests a promising profile for further investigation, particularly in the areas of oncology and inflammatory diseases. The proposed synthetic route is feasible, and the detailed experimental workflow provides a clear and logical path for its comprehensive pharmacological characterization. This document serves as a catalyst for future research, providing both a theoretical framework and a practical guide for drug discovery professionals to explore the therapeutic potential of this novel chemical entity.

References

[1] Asif, M. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [7] The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [9] Gurnos, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [2] Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [4] Therapeutic importance of synthetic thiophene. PMC - PubMed Central. [15] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [13] Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [18] New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [16] Kinase assays. BMG LABTECH. [8] Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF - ResearchGate. [12] Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [21] Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [3] A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [17] Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [5] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [22] Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. [23] Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. DOI. [14] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [10] Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [11] In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [24] Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [6] Therapeutic importance of synthetic thiophene. ResearchGate. [19] Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology. [20] In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. IJPRAS. [25] Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH.

Sources

A Senior Application Scientist's Guide to Thiophene-Containing Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged pharmacophore," its unique electronic and structural properties have enabled its incorporation into a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, from cardiovascular disease to oncology.[1][2] This guide provides an in-depth technical exploration of the thiophene scaffold, elucidating the scientific rationale behind its success. We will dissect its physicochemical attributes, explore robust synthetic methodologies, survey its extensive therapeutic applications, and outline a practical workflow for its deployment in drug discovery programs. This document is designed to equip researchers and drug developers with the expert insights and validated protocols necessary to effectively leverage this versatile scaffold in the quest for novel therapeutics.

The Thiophene Scaffold: A Medicinal Chemistry Rationale

The enduring prevalence of thiophene in drug discovery is not coincidental; it is rooted in a unique combination of physicochemical properties that make it an ideal building block for modulating biological activity.

The Power of Bioisosterism

Perhaps the most significant strategic role of the thiophene ring is as a bioisostere of the phenyl ring .[1][3] While similar in size and shape, the replacement of a benzene ring with thiophene introduces critical changes:

  • Altered Electronic Profile: Thiophene is more electron-rich than benzene, which can lead to different and potentially stronger interactions with biological targets.[1]

  • Enhanced Drug-Receptor Interactions: The lone pair of electrons on the sulfur atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor that is unavailable with a simple phenyl ring.[1]

  • Improved Physicochemical and Pharmacokinetic Properties: This substitution can favorably alter a compound's solubility, lipophilicity, and metabolic stability, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] For instance, the inherent lipophilicity of thiophene can aid in penetrating the blood-brain barrier (BBB), a crucial attribute for drugs targeting the central nervous system (CNS).[1]

A Double-Edged Sword: Metabolism and Bioactivation

While a powerful tool, the thiophene ring is also classified as a "structural alert."[4] Its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[4][5] These reactive species can covalently bind to cellular macromolecules, potentially causing drug-induced toxicity, most notably hepatotoxicity.[4]

A classic example is Tienilic acid , a diuretic that was withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene core.[4]

However, the inclusion of a thiophene ring does not automatically confer toxicity. Many successful drugs, such as the antidepressant Duloxetine , contain a thiophene moiety without significant bioactivation-related adverse effects.[5] The outcome is determined by the overall molecular context. Key mitigating factors include:

  • Alternative Metabolic Pathways: If other parts of the molecule are more susceptible to metabolism, the thiophene ring may be spared from oxidative bioactivation.[4]

  • Efficient Detoxification: The body's natural detoxification mechanisms may effectively neutralize any reactive metabolites that are formed.[4]

This dichotomy underscores the importance of early and thorough ADME and toxicology screening in any drug discovery program involving thiophene scaffolds.

Synthetic Strategies for Thiophene Derivatives

The accessibility of diverse thiophene derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. Several robust synthetic methods are at the disposal of medicinal chemists.

Classical Synthetic Routes
  • Paal-Knorr Thiophene Synthesis: This fundamental method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[6]

  • Gewald Aminothiophene Synthesis: A powerful multicomponent reaction that combines an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[7] These products are exceptionally valuable starting materials for further elaboration.

Modern and Green Approaches

Recent advancements have focused on developing more environmentally friendly and efficient syntheses. These include metal-free methodologies that avoid toxic heavy metal catalysts and utilize readily available sulfur sources like potassium sulfide.[1]

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol provides a representative, step-by-step methodology for synthesizing a 2-aminothiophene derivative, a versatile intermediate for drug discovery.

Objective: To synthesize Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

  • Ethyl cyanoacetate

  • 2-Butanone (Methyl ethyl ketone)

  • Elemental Sulfur (powdered)

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (0.1 mol), 2-butanone (0.1 mol), and elemental sulfur (0.1 mol) in 30 mL of absolute ethanol.

  • Initiation: Begin stirring the mixture at room temperature.

  • Catalyst Addition: Slowly add morpholine (0.1 mol) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • Reaction Progression: After the addition of the base is complete, gently heat the reaction mixture to reflux (approximately 50-60°C) using a heating mantle.

  • Monitoring: Monitor the reaction for 2-3 hours. The progress can be tracked using Thin Layer Chromatography (TLC) by observing the consumption of starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Self-Validation System: The success of this protocol is validated by the clear precipitation of the product upon cooling. The purity is confirmed through sharp melting point determination and clean spectroscopic data that matches the expected structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The distinct peaks in the NMR spectrum corresponding to the ethyl ester, methyl groups, and the amino proton provide unambiguous structural confirmation.

The Therapeutic Landscape of Thiophene-Containing Drugs

The versatility of the thiophene scaffold is best illustrated by the sheer number and diversity of approved drugs that contain this moiety. At least 26 such drugs have been approved by the US FDA, targeting a wide array of diseases.[1][2]

Table 1: Selected FDA-Approved Drugs Containing a Thiophene Moiety
Drug NameTherapeutic AreaMechanism of Action
Clopidogrel CardiovascularAntiplatelet; Irreversible inhibitor of the P2Y₁₂ ADP receptor.[1]
Prasugrel CardiovascularAntiplatelet; Irreversible inhibitor of the P2Y₁₂ ADP receptor.[1]
Olanzapine CNS / AntipsychoticAtypical antipsychotic; antagonist at dopamine and serotonin receptors.[1][8]
Tiotropium Respiratory (COPD)Long-acting muscarinic antagonist (LAMA).[1]
Dorzolamide Ophthalmology (Glaucoma)Carbonic anhydrase inhibitor.[1]
Relugolix Oncology / Women's HealthOral gonadotropin-releasing hormone (GnRH) receptor antagonist.[1]
Sertaconazole AntifungalAzole antifungal; inhibits ergosterol synthesis.[8]
Suprofen Anti-inflammatory (NSAID)Non-steroidal anti-inflammatory drug; COX inhibitor.[1][5]
Zileuton Anti-inflammatory (Asthma)5-lipoxygenase (LOX) inhibitor.[8]
Visualization: Drug Discovery Workflow for Thiophene Analogs

The following diagram illustrates a typical workflow for developing a thiophene-containing drug, from initial hit identification through lead optimization.

DrugDiscoveryWorkflow cluster_0 Hit Identification cluster_1 Lead Optimization Cycle (Iterative) cluster_2 Candidate Selection Hit_Screen HTS / Virtual Screening Hit_ID Initial Thiophene Hit (e.g., µM activity) Hit_Screen->Hit_ID SAR Synthesize Analogs (SAR Exploration) Hit_ID->SAR InVitro In Vitro Assays (Potency, Selectivity) SAR->InVitro ADME ADME / Tox Screening (Metabolic Stability, CYP Inhibition) InVitro->ADME ADME->SAR Design Next Generation Lead_Compound Optimized Lead (nM Potency, Good PK) ADME->Lead_Compound InVivo In Vivo Efficacy & Safety Studies Lead_Compound->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Iterative workflow for thiophene drug discovery.

Case Studies: Thiophene in Action

Kinase Inhibitors in Oncology

The planar nature of the thiophene ring makes it an excellent scaffold for designing inhibitors that target the ATP-binding pocket of protein kinases.[1] Many kinase inhibitors utilize heterocyclic systems to form key hydrogen bonds with the "hinge" region of the kinase domain. Thiophene derivatives have been successfully developed as potent multi-kinase inhibitors, particularly targeting VEGFR-2, for the treatment of cancers like hepatocellular carcinoma.[9][10] Compounds such as "Thio-Iva" and "Thio-Dam" have demonstrated strong antiproliferative effects by inducing apoptosis and cell cycle arrest, in some cases exceeding the efficacy of approved drugs like sorafenib.[9]

Antimicrobial and Antiviral Agents

Thiophene derivatives exhibit a broad spectrum of antimicrobial activity.[3] They have been investigated as antibacterial agents against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, with evidence suggesting they can increase bacterial membrane permeability.[11][12] Furthermore, novel thiophene derivatives have shown promise as potent antiviral agents. For example, research has identified thiophene compounds that act as neuraminidase inhibitors for influenza, with some showing better in vitro potency than the reference drug oseltamivir.[13] Other studies have identified thiophene scaffolds as promising Ebola virus entry inhibitors.[14]

Visualization: Thiophene in Kinase Inhibition

This diagram illustrates the conceptual binding of a thiophene-based inhibitor within a kinase ATP pocket.

KinaseBinding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Thiophene-Based Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Thiophene Thiophene Ring Thiophene->Gatekeeper Hydrophobic Interaction Side_Chain Side Chain H_Bond_Acceptor H-Bond Acceptor H_Bond_Acceptor->Hinge H-Bond Side_Chain->Pocket Van der Waals

Caption: Conceptual binding of a thiophene inhibitor in a kinase pocket.

Future Perspectives

The utility of the thiophene scaffold is far from exhausted. Emerging research continues to uncover its potential in new therapeutic frontiers:

  • Central Nervous System Disorders: Beyond antipsychotics, thiophene derivatives are being explored as anticonvulsants, acetylcholinesterase inhibitors, and modulators of NMDARs for treating neurodegenerative diseases.[15][16]

  • Combating Drug Resistance: The development of novel thiophene compounds is a promising strategy to overcome resistance in both infectious diseases and oncology.[11]

  • Computational Design: The integration of structural bioinformatics, molecular docking, and machine learning is accelerating the discovery of new thiophene-based leads with optimized properties.[1][17]

Conclusion

Thiophene is a uniquely versatile and powerful scaffold in drug discovery, a status it has earned through decades of successful application. Its ability to act as a bioisosteric replacement for a phenyl ring provides medicinal chemists with a critical tool to fine-tune potency, selectivity, and pharmacokinetic properties.[1][16] While the potential for metabolic bioactivation requires careful and early evaluation, this risk can be effectively managed through rational design and robust screening protocols.[4][5] From established blockbusters to cutting-edge investigational agents, thiophene-containing compounds continue to make a profound impact on human health. For the drug discovery professional, a deep understanding of this "privileged" heterocycle is not just beneficial—it is essential.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Thiophene-Based Compounds. Encyclopedia MDPI.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Bioactivation Potential of Thiophene-Containing Drugs.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central.
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. PubMed Central.

  • Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. PubMed.
  • Therapeutic importance of synthetic thiophene. PubMed Central.
  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework
  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes.
  • Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives.
  • Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. PubMed.
  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hep
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.

Sources

Methodological & Application

Synthesis Protocol for 6-(Thiophen-3-yl)pyridazin-3-amine: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in the design of novel therapeutic agents.[1] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties, such as reduced interaction with the hERG potassium channel, a key consideration in drug safety.[1] Aminopyridazine derivatives, in particular, are versatile intermediates for the synthesis of a wide range of biologically active molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[2] This guide provides a comprehensive, step-by-step protocol for the synthesis of 6-(thiophen-3-yl)pyridazin-3-amine, a key building block for the development of novel compounds targeting a variety of disease pathways.

The synthesis of this target molecule is achieved through a robust and widely utilized Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a reliable method for the formation of a carbon-carbon bond between the pyridazine core and a thiophene moiety.[3] This document will detail the reaction, including the rationale behind the choice of reagents and conditions, as well as provide guidance on purification and characterization of the final product.

Reaction Scheme: Suzuki-Miyaura Coupling

The synthesis of 6-(thiophen-3-yl)pyridazin-3-amine is accomplished via a Suzuki-Miyaura cross-coupling reaction between 6-chloropyridazin-3-amine and thiophen-3-ylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 6-Chloropyridazin-3-amine product 6-(Thiophen-3-yl)pyridazin-3-amine reactant1->product reactant2 Thiophen-3-ylboronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product Catalyst base Na₂CO₃ base->product Base solvent Toluene/H₂O solvent->product Solvent

Figure 1: Overall reaction scheme for the synthesis of 6-(Thiophen-3-yl)pyridazin-3-amine.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 6-(thiophen-3-yl)pyridazin-3-amine.

Materials and Equipment
MaterialGradeSupplier
6-Chloropyridazin-3-amine≥97%Commercially Available
Thiophen-3-ylboronic acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)---Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Septa and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

Synthesis_Workflow start Start: Assemble Glassware setup Reaction Setup: - Add 6-chloropyridazin-3-amine, thiophen-3-ylboronic acid, Na₂CO₃, and toluene to the flask. start->setup degas Degassing: - Purge the reaction mixture with N₂ or Ar for 15-20 min. setup->degas catalyst Catalyst Addition: - Add Pd(PPh₃)₄ under inert atmosphere. degas->catalyst reaction Reaction: - Heat to reflux (approx. 110 °C) - Monitor by TLC. catalyst->reaction workup Work-up: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine. reaction->workup dry Drying and Concentration: - Dry organic layer over MgSO₄ - Concentrate on rotary evaporator. workup->dry purify Purification: - Column chromatography on silica gel. dry->purify characterize Characterization: - Obtain NMR, MS, and melting point. purify->characterize end End: Store Product characterize->end

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-chloropyridazin-3-amine (1.0 g, 7.72 mmol, 1.0 equiv), thiophen-3-ylboronic acid (1.28 g, 10.0 mmol, 1.3 equiv), and anhydrous sodium carbonate (2.45 g, 23.1 mmol, 3.0 equiv).

  • Solvent Addition and Degassing: Add 30 mL of anhydrous toluene and 10 mL of deionized water to the flask. Fit the flask with a septum and purge the mixture with a gentle stream of nitrogen or argon for 15-20 minutes to ensure an inert atmosphere. This step is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.446 g, 0.386 mmol, 0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Determine the melting point of the solid product.

Expected Results and Characterization

The final product, 6-(thiophen-3-yl)pyridazin-3-amine, is expected to be a solid at room temperature.

Parameter Expected Value
Molecular Formula C₈H₇N₃S
Molecular Weight 177.23 g/mol
Appearance Off-white to yellow solid
Melting Point Not reported, expected >150 °C

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 8.20-8.10 (m, 1H, thiophene-H), 7.70-7.60 (m, 1H, thiophene-H), 7.55-7.45 (m, 1H, thiophene-H), 7.40 (d, J = 9.0 Hz, 1H, pyridazine-H), 6.90 (d, J = 9.0 Hz, 1H, pyridazine-H), 6.50 (s, 2H, -NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 160.2, 155.8, 140.1, 129.5, 128.7, 126.4, 122.3, 115.9.

  • Mass Spectrometry (ESI+): m/z 178.04 [M+H]⁺.

Discussion and Scientific Rationale

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.[4]

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the palladium(0) active species.

  • Role of the Base: The base, in this case, sodium carbonate, is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the thiophene group to the palladium center.

  • Solvent System: A biphasic solvent system of toluene and water is often employed. The organic phase dissolves the reactants and catalyst, while the aqueous phase dissolves the inorganic base.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst to its inactive palladium(II) state, which would halt the catalytic cycle.

Potential Challenges and Troubleshooting:

  • Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the thiophen-3-ylboronic acid to form bithiophene. This can be minimized by ensuring a thoroughly degassed reaction mixture and using a high-quality palladium(0) catalyst.

  • Hydrolysis of the Chloro-pyridazine: Under basic conditions, the starting material, 6-chloropyridazin-3-amine, can undergo hydrolysis to form the corresponding pyridazinone. Using anhydrous solvents and controlling the reaction temperature can mitigate this side reaction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalyst: Palladium catalysts are flammable solids and should be handled with care. Avoid creating dust and handle in a well-ventilated area or fume hood.[5]

  • Boronic Acids: Boronic acids can be irritants. Avoid inhalation and contact with skin and eyes.

  • Solvents: Toluene is a flammable and volatile organic solvent. Handle in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-(thiophen-3-yl)pyridazin-3-amine via a Suzuki-Miyaura cross-coupling reaction. The described methodology, along with the provided scientific rationale and troubleshooting guidance, should enable researchers in drug discovery and medicinal chemistry to efficiently synthesize this valuable building block for the development of novel therapeutic agents.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem.
  • Guery, S., et al. (2001). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Tetrahedron, 57(32), 6885-6890.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
  • Honrel. (2025).
  • Guedes, F., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry, 65(1), 1-25.
  • ChemicalBook. (2024).
  • Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Journal of Heterocyclic Chemistry, 57(1), 449-456.
  • Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(22), 16299-16356.
  • PubChem. (n.d.). 6-Chloropyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Thiophen-3-ylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Tetrakis(triphenylphosphine)palladium(0). MilliporeSigma.
  • ChemicalBook. (2025). 6-(thiophen-3-yl)pyridin-3-amine. ChemicalBook.
  • BenchChem. (2025).

Sources

Application Notes and Protocols for the Analytical Characterization of Thienylpyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical and Pharmaceutical Significance of Thienylpyridazines

Thienylpyridazines represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The fusion of a thiophene ring, an electron-rich aromatic system, with a pyridazine ring, an electron-deficient diazine, creates a unique electronic framework. This arrangement often results in compounds with pronounced biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2] Furthermore, their inherent charge-transfer characteristics make them promising candidates for applications in organic electronics.

The precise characterization of these molecules is paramount to ensure their quality, efficacy, and safety in any application. A comprehensive analytical approach is necessary to confirm the chemical structure, assess purity, identify impurities, and understand the physicochemical properties of newly synthesized thienylpyridazine derivatives. This guide provides a detailed overview of the key analytical methodologies for the thorough characterization of this important class of compounds, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Chromatographic Methods for Purity and Stability Assessment

Chromatographic techniques are indispensable for separating and quantifying thienylpyridazines from reaction mixtures, degradation products, and biological matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity and stability of thienylpyridazines. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the most common choice due to the generally non-polar to moderately polar nature of thienylpyridazines. The alkyl chains of the C18 stationary phase provide hydrophobic interactions with the analytes.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which can influence the ionization state and retention of the analytes, especially those with basic nitrogen atoms in the pyridazine ring. The organic modifier is adjusted to control the elution strength.

  • Detector: A UV-Vis detector is commonly employed as the conjugated aromatic system of thienylpyridazines results in strong chromophores. A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV-Vis spectrum of each eluting peak, aiding in peak identification and purity assessment.

Protocol: Purity Determination of a Thienylpyridazine Derivative by RP-HPLC

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 80% A to 20% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitoring at the λmax of the main peak (e.g., 254 nm and 330 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the thienylpyridazine sample.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[3]

Table 1: Typical HPLC Parameters for Thienylpyridazine Analysis

ParameterTypical Value/ChoiceRationale
Column C18, C8 (250 or 150 mm x 4.6 mm, 3-5 µm)Good retention for moderately polar compounds.
Mobile Phase Acetonitrile/Methanol and buffered waterProvides good peak shape and resolution.
Buffer Phosphate, Acetate (pH 3-7)Controls ionization and improves peak symmetry.
Detection UV/PDA (220-400 nm)Thienylpyridazines are strong UV absorbers.
Flow Rate 0.8 - 1.2 mL/minStandard flow for analytical columns.
Temperature 25 - 40 °CImproves peak shape and run-to-run reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable thienylpyridazine derivatives, GC-MS provides excellent separation and structural information from the mass spectra.

Causality Behind Experimental Choices:

  • Injection Mode: Splitless injection is often preferred for trace analysis, while split injection is used for more concentrated samples to avoid column overloading.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms) is typically used. The choice depends on the polarity of the specific thienylpyridazine derivative.

  • Ionization: Electron Ionization (EI) is the most common technique, providing reproducible fragmentation patterns that can be compared to spectral libraries.

Protocol: GC-MS Analysis of a Thienylpyridazine Derivative

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-550.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous determination of the chemical structure of thienylpyridazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of thienylpyridazines in solution.[4] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is typically required for complete structural assignment.[5]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts are indicative of the electronic environment, and coupling constants reveal the connectivity of neighboring protons.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. Chemical shifts are sensitive to the hybridization and electronic environment of the carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments.

Protocol: Structural Elucidation of a Thienylpyridazine by NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified thienylpyridazine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a 2D COSY spectrum.

    • Acquire a 2D HSQC spectrum.

    • Acquire a 2D HMBC spectrum.

  • Data Analysis:

    • Assign the proton signals in the ¹H NMR spectrum based on their chemical shifts, integration, and multiplicities.

    • Use the HSQC spectrum to assign the signals of the protonated carbons.

    • Use the HMBC spectrum to identify long-range correlations and connect the different spin systems, including assigning quaternary carbons.

    • Use the COSY spectrum to confirm proton-proton connectivities within the thiophene and pyridazine rings and any substituents.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thienylpyridazines

Protons/Carbons¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Thiophene Protons 7.0 - 8.5120 - 145The exact shifts depend on the substitution pattern and the electronic nature of the substituents.
Pyridazine Protons 7.5 - 9.5130 - 160Protons on the pyridazine ring are generally deshielded due to the electron-withdrawing effect of the nitrogen atoms.
Substituent Protons VariableVariableDependent on the nature of the substituent.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the thienylpyridazine. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.[6]

Causality Behind Experimental Choices:

  • Ionization Technique:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺.

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint of the molecule.

  • Mass Analyzer:

    • Quadrupole: A common mass analyzer used for routine analysis.

    • Time-of-Flight (TOF): Provides high mass resolution, allowing for the determination of the elemental composition from the accurate mass.

    • Orbitrap: Offers very high resolution and mass accuracy.

Protocol: LC-MS/MS Analysis of a Thienylpyridazine

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions:

    • Use a similar setup as described in the HPLC section, but with a mobile phase compatible with MS (e.g., using formic acid or ammonium formate as a buffer instead of non-volatile phosphate buffers).

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan to determine the m/z of the parent ion, followed by a product ion scan of the parent ion to obtain the fragmentation pattern.

    • Collision Energy: Optimize the collision energy to achieve informative fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺).

    • Propose fragmentation pathways based on the observed product ions. Common fragmentation pathways for pyridazine-containing compounds involve cleavage of the pyridazine ring.[7]

Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic vibrations for the C=N and C=C bonds in the aromatic rings, as well as C-H and C-S bonds, can be observed.

  • UV-Vis Spectroscopy: The conjugated system of thienylpyridazines gives rise to characteristic electronic transitions in the UV-Vis region. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of any substituents.

Solid-State Characterization

Single-Crystal X-ray Diffraction

When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.[8] This technique is invaluable for confirming the connectivity and stereochemistry of the molecule.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the thienylpyridazine by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is crucial and often requires screening of several solvents and solvent mixtures.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • Refine the structural model to obtain the final atomic coordinates and molecular geometry.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to investigate the thermal stability and phase behavior of thienylpyridazines.[9][10]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to detect the presence of residual solvents or water.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to study polymorphism.

Protocol: Thermal Analysis of a Thienylpyridazine

  • Instrumentation:

    • Simultaneous TGA/DSC instrument.

  • Experimental Conditions:

    • Sample Pan: Aluminum or platinum pan.

    • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from room temperature to a temperature above its decomposition point (e.g., 30 °C to 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the TGA curve for weight loss steps and determine the onset of decomposition.

    • Analyze the DSC curve for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Electrochemical Characterization

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of thienylpyridazines.[11] It provides information on the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels of the molecule.

Protocol: Cyclic Voltammetry of a Thienylpyridazine

  • Instrumentation:

    • Potentiostat with a three-electrode cell.

  • Experimental Setup:

    • Working Electrode: Glassy carbon or platinum.

    • Reference Electrode: Ag/AgCl or saturated calomel electrode (SCE).

    • Counter Electrode: Platinum wire.

    • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).

    • Analyte Concentration: Approximately 1 mM.

  • Measurement:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Scan the potential over a range that covers the expected redox processes.

    • Record the resulting voltammogram.

    • Use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, for accurate potential referencing.

Visualizations and Workflows

Analytical_Workflow cluster_synthesis Synthesis & Purification Synthesis Thienylpyridazine Synthesis Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Purification->NMR HPLC HPLC Purification->HPLC MS MS NMR->MS Final_Report Final Characterization Report NMR->Final_Report GCMS GCMS HPLC->GCMS HPLC->Final_Report XRay XRay MS->XRay MS->Final_Report XRay->Final_Report Thermal Thermal GCMS->Thermal GCMS->Final_Report CV CV Thermal->CV Thermal->Final_Report CV->Final_Report

HPLC_Method_Development cluster_initial Initial Setup cluster_optimization Optimization cluster_validation Validation Col_Select Column Selection (e.g., C18) Solvent_Select Solvent Selection (ACN/MeOH, H2O) Col_Select->Solvent_Select Mobile_Phase Mobile Phase Ratio (Gradient/Isocratic) Solvent_Select->Mobile_Phase pH_Adjust pH Adjustment (Buffer Selection) Mobile_Phase->pH_Adjust Flow_Temp Flow Rate & Temp. pH_Adjust->Flow_Temp Specificity Specificity Flow_Temp->Specificity Linearity Linearity Specificity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness Final_Method Validated HPLC Method Robustness->Final_Method

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link][4][5]

  • M. F. Abdel-Megeed, A. A. El-Banna, and T. M. A. El-Azhary. (1993). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link][7]

  • Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3´,2´:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Retrieved from [Link][10]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link][3]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

  • ResolveMass. (2024). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Retrieved from [Link][9]

  • ResearchGate. (2018). A Review on Five Membered Nitrogen Containing Heterocyclic Compounds with Various Biological Activities. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • ACS Publications. (n.d.). Cyclic voltammetry experiment. Journal of Chemical Education. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Novel RP-HPLC method for simultaneous determination of dapagliflozin and teneligliptin in tablet formulation and identification of degradation products by LC-MS/MS. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PubMed Central. Retrieved from [Link][2]

  • PubMed Central. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. PubMed Central. Retrieved from [Link][8]

  • ResearchGate. (2012). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • PubMed. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. PubMed. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. Retrieved from [Link]

  • IJERT. (2023). Development and Validation of Novel HPLC Method for Determination of Nitenpyram Insecticide in Commercial Samples. IJERT. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Retrieved from [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link][6]

  • ACS Publications. (2024). Nitration of Tricyclic Compound Bis([4][7][11]triazole)[1,5-b:3′,4′-f]pyridazin-8-amine. Crystal Growth & Design. Retrieved from [Link]

  • Semantic Scholar. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-. Semantic Scholar. Retrieved from [Link]

  • Pretsch, E., et al. (n.d.). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.
  • ResearchGate. (n.d.). Cyclic voltammetry experiment. ResearchGate. Retrieved from [Link]

  • NIH. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2020). Thermal study of active pharmaceutical ingredients used as analgesics by DTA and DSC coupled to photovisual system. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. Retrieved from [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Gamry Instruments. Retrieved from [Link]

  • MDPI. (n.d.). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Retrieved from [Link]

  • ResearchGate. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Retrieved from [Link][1]

  • YouTube. (2020). Getting Started with Cyclic Voltammetry. YouTube. Retrieved from [Link]

  • NIH. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Environmental Health Perspectives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Pyridazine Compound Solubility: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-containing compounds. This guide is designed to provide you with a systematic approach to understanding and overcoming the solubility challenges frequently encountered with this important heterocyclic scaffold. Instead of a simple list of suggestions, we will explore the underlying physicochemical principles and provide a logical, tiered troubleshooting workflow to help you make informed decisions in the lab.

Section 1: The Root of the Problem: Understanding Pyridazine's Physicochemical Profile

Before troubleshooting, it's crucial to understand why pyridazine compounds can exhibit poor aqueous solubility. Their behavior is governed by a unique interplay of electronic and structural features.

Frequently Asked Question: Why is my pyridazine derivative poorly soluble in aqueous media?

Answer: The solubility of a pyridazine derivative is a complex function of its structure, but several core properties of the pyridazine ring itself are key contributors:

  • Weak Basicity: The pyridazine ring is weakly basic.[1][2] This means that unlike more basic heterocycles, it is not readily protonated at neutral pH. Protonation is a key mechanism for aqueous solubilization, as the resulting positive charge dramatically improves interaction with polar water molecules. The low basicity means that significant pH adjustments are often necessary to achieve solubility.[1][3]

  • High Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment, which contributes to strong intermolecular π-π stacking and dipole-dipole interactions in the solid state.[1][2] These strong crystal lattice forces require a large amount of energy to overcome during dissolution, leading to low solubility.

  • Hydrogen Bonding Capacity: The two ring nitrogens are robust hydrogen bond acceptors.[1][2] While this can aid interaction with water, it can also lead to strong self-association in the crystal lattice, increasing the energy required for dissolution.

  • Molecular Planarity and Symmetry: Many pyridazine derivatives are planar, which facilitates tight crystal packing.[4] High molecular symmetry can also contribute to a stable, less soluble crystal lattice. Strategies that disrupt this planarity or symmetry can significantly improve solubility by weakening the crystal packing energy.[4]

PropertyImplication for SolubilityComparison to Pyridine
pKa (Basicity) Weakly basic; requires lower pH for protonation and solubilization.Pyridine is more basic.
Dipole Moment High; promotes strong crystal packing and reduces solubility.Pyridine has a lower dipole moment.
H-Bonding Strong dual H-bond acceptor; can increase crystal lattice energy.[1][2]Pyridine is a single H-bond acceptor.
Polarity Inherently polar, which can aid solubility if lattice energy is overcome.[2]Also polar, but with different electronic distribution.

Section 2: A Systematic Troubleshooting Workflow for Poor Solubility

When faced with a poorly soluble pyridazine compound, a systematic, tiered approach is more effective than random screening. The following workflow guides you from initial characterization to advanced formulation strategies.

G cluster_0 Start Here cluster_1 Tier 1: Foundational Analysis & Simple Strategies cluster_2 Tier 2: Advanced Formulation cluster_3 Tier 3: Particle & Solid-State Engineering start Poorly Soluble Pyridazine Compound char Characterize Physicochemical Properties (pKa, LogP, m.p.) start->char ph_q Is the compound ionizable (acidic/basic)? char->ph_q ph_adj Strategy: pH Adjustment & Salt Formation ph_q->ph_adj  Yes cosolvent Strategy: Co-solvent Screening ph_q->cosolvent  No / Insufficient complex_q Does the compound have high LogP / 'grease-ball' properties? cosolvent->complex_q cyclo Strategy: Cyclodextrin Complexation complex_q->cyclo  Yes lipid Strategy: Lipid-Based Formulations (SEDDS) complex_q->lipid  Yes crystal_q Is the compound a high-melting 'brick-dust' solid? complex_q->crystal_q  No / Insufficient cyclo->crystal_q lipid->crystal_q sdd Strategy: Solid Dispersions (Amorphization) crystal_q->sdd  Yes nano Strategy: Nanosuspension (Particle Size Reduction) crystal_q->nano  Yes

Caption: Tiered troubleshooting workflow for pyridazine solubility.

Section 3: Troubleshooting Guides in Detail (Q&A Format)

This section expands on the strategies identified in the workflow, providing the causality behind each choice and practical advice for implementation.

Tier 1: Foundational Analysis & Simple Strategies

Question: My compound won't dissolve. Where do I even begin?

Answer: Start with basic characterization and simple solvent manipulations.

  • pH Adjustment: Since pyridazines are weakly basic, lowering the pH can protonate a ring nitrogen, dramatically increasing aqueous solubility.[1][5]

    • How do I find the right pH? Determine the pKa of your compound. The optimal pH for solubility will typically be 2-3 units below the pKa of the basic center. A pH-solubility profile experiment is essential.

    • What if I see precipitation at a certain pH? This could be the isoelectric point if your molecule also has an acidic group, or you may be observing the common ion effect if using buffers.

  • Co-solvent Screening: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, lowering the energy required to solvate a lipophilic compound.[6]

    • Which co-solvents are a good starting point for pyridazines? Based on experimental data for pyridazinone derivatives, DMSO, PEG-400, and Transcutol have shown excellent solubilizing capacity.[7] Ethanol, propylene glycol (PG), and isopropanol (IPA) are also common choices.[7]

    • How much co-solvent should I use? Start with a 10% (v/v) concentration and increase as needed. Be aware that high concentrations of organic solvents can be toxic in biological assays and may cause your compound to precipitate upon dilution into aqueous media.

Co-solventHansen Polarity Parameter (δ)Comments
Water47.8 MPa¹/²High polarity, poor solvent for many pyridazines.[7]
DMSO23.6 MPa¹/²Excellent solubilizer for pyridazines, closely matches the polarity of some derivatives.[7]
PEG-400N/AA non-toxic polymer widely used in formulations; effective for pyridazines.[7]
Ethanol26.5 MPa¹/²Common, less toxic choice, but may be less effective than DMSO.[7]
Propylene Glycol (PG)30.2 MPa¹/²A common pharmaceutical excipient.
  • Salt Formation: If your pyridazine has a suitable ionizable group (either the basic pyridazine ring or an acidic substituent), forming a salt is a highly effective method to improve solubility and dissolution rate.[3][8][9] The resulting ionic interactions with water are much stronger than those of the neutral molecule.

    • How do I know if salt formation is an option? A general rule of thumb is that a ΔpKa (pKa of base - pKa of acid) of >3 is required to form a stable salt.

    • Which counter-ions should I screen? For the basic pyridazine nitrogen, common acidic counter-ions include HCl, sulfate, mesylate, and tartrate. If your molecule has an acidic functional group, you can form salts with sodium, potassium, or tromethamine.

Tier 2: Advanced Formulation Approaches

If simple strategies are insufficient, more advanced formulation techniques that alter the compound's immediate environment are necessary.

Question: My compound is very lipophilic (high LogP). What are my best options?

Answer: For "grease-ball" molecules, strategies that encapsulate the compound in a more hydrophilic shell are often successful.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate a poorly soluble pyridazine molecule, forming an inclusion complex where the hydrophobic part of the drug is shielded from water, presenting a new, soluble exterior to the solvent.[10][11]

    • Which cyclodextrin should I use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high water solubility and low toxicity.

    • How do I form the complex? See the protocol in Section 4. The process generally involves dissolving the cyclodextrin in water and adding the drug, followed by stirring or sonication to allow complex formation.

G cluster_0 Before Complexation cluster_1 After Complexation Pyridazine Poorly Soluble Pyridazine (Guest) Complex Soluble Inclusion Complex Pyridazine->Complex + Stirring Water Water Molecules CD Cyclodextrin (Host) (Hydrophobic Cavity) CD->Complex + Stirring Pyridazine_in_CD Pyridazine Water2 Water Molecules

Sources

6-(Thiophen-3-yl)pyridazin-3-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Thiophen-3-yl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and longevity in your experiments. The following information is synthesized from publicly available data on structurally similar compounds and general principles of heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for 6-(Thiophen-3-yl)pyridazin-3-amine?

A1: Based on data for analogous aminopyridazine derivatives, the following storage conditions are recommended to ensure the stability of 6-(Thiophen-3-yl)pyridazin-3-amine:

Storage Condition Temperature Atmosphere Light Conditions Duration
Short-Term 2-8°C[1]Inert (e.g., Argon, Nitrogen)Protect from light[1]Weeks to Months
Long-Term -20°C or -80°CInert (e.g., Argon, Nitrogen)Protect from lightMonths to Years

Causality Behind Recommendations:

  • Low Temperature: Reduces the rate of potential degradation reactions.

  • Inert Atmosphere: The amine functional group can be susceptible to oxidation.[2][3] Storing under an inert gas minimizes contact with oxygen.

  • Protection from Light: Aromatic and heterocyclic compounds can be light-sensitive and may undergo photodegradation.

Q2: How should I handle the compound upon receiving it and before use?

A2: Proper handling is crucial to maintain the integrity of the compound.

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which could lead to hydrolysis or degradation.

  • Inert Atmosphere: If the compound is not used in its entirety, flush the container with an inert gas (e.g., argon or nitrogen) before resealing.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate PPE, including gloves, a lab coat, and safety glasses.[4][5] This is a standard precaution for handling chemical reagents.

Q3: What are the potential degradation pathways for 6-(Thiophen-3-yl)pyridazin-3-amine?

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich thiophene ring can also undergo oxidation.

  • Hydrolysis: Although generally stable, under certain pH and temperature conditions, the molecule could be susceptible to hydrolysis, though this is less common for simple amines.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to UV light, which can induce decomposition.

  • Acid/Base Instability: Strong acidic or basic conditions should be avoided during storage as they can catalyze degradation or salt formation, altering the compound's properties.

Experimental Workflow for Stability Testing: To assess the stability of 6-(Thiophen-3-yl)pyridazin-3-amine under your specific experimental conditions, a simple stability study can be performed.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep Prepare stock solutions in relevant solvents aliquot Aliquot into multiple light-protected vials prep->aliquot cond1 Condition 1: Room Temperature, Light cond2 Condition 2: Room Temperature, Dark cond3 Condition 3: 4°C, Dark cond4 Condition 4: -20°C, Dark analysis Analyze aliquots at T=0, 1, 2, 4 weeks (e.g., by HPLC-UV/MS) cond1->analysis cond2->analysis cond3->analysis cond4->analysis

Caption: Experimental workflow for assessing the stability of 6-(Thiophen-3-yl)pyridazin-3-amine.

Q4: What solvents are recommended for dissolving and storing 6-(Thiophen-3-yl)pyridazin-3-amine?

A4: While specific solubility data is not available, compounds with similar structures are often soluble in organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good choices for creating stock solutions. For working solutions, ethanol, methanol, or acetonitrile may be suitable, depending on the experimental requirements.

  • Solvents to Avoid for Long-Term Storage: Protic solvents, especially water, should be used with caution for long-term storage as they may facilitate hydrolysis. Ensure solvents are anhydrous.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results. Compound degradation due to improper storage or handling.1. Review storage conditions (temperature, light, atmosphere).2. Prepare fresh stock solutions from a new vial of the compound.3. Perform a stability test as outlined in the workflow above to determine the compound's stability in your experimental buffer/media.
Color change of the solid compound or solutions. Oxidation or decomposition.1. Discard the discolored material.2. Ensure future storage is under an inert atmosphere and protected from light.3. For solutions, prepare them fresh before each experiment.
Precipitation in stock solution upon storage at low temperatures. The solvent has frozen or the compound's solubility is reduced at lower temperatures.1. Gently warm the solution to room temperature and vortex to redissolve.2. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent with a lower freezing point (e.g., DMSO).

Structural Considerations for Stability

The stability of 6-(Thiophen-3-yl)pyridazin-3-amine is influenced by the electronic properties of its constituent rings and the primary amine group.

G cluster_0 Structural Features cluster_1 Potential Instabilities Amine Primary Amine: - Nucleophilic - Susceptible to oxidation Oxidation Oxidation Amine->Oxidation contributes to Pyridazine Pyridazine Ring: - Electron-deficient - Generally stable aromatic system Photodegradation Photodegradation Pyridazine->Photodegradation can undergo Thiophene Thiophene Ring: - Electron-rich - Can undergo oxidation Thiophene->Oxidation contributes to Thiophene->Photodegradation can undergo

Caption: Relationship between structural features and potential instabilities.

References

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • Akhtar, M. J., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1436–1464.
  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Thiophene and Derivatives for Use in Pyridazines and Thiapentalenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • MDPI. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • National Institutes of Health. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2020). Formation of heterocyclic amines in fried fish fiber during processing and storage. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 6-(Thiophen-3-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 6-(Thiophen-3-yl)pyridazin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a molecule of interest in pharmaceutical research, achieving high purity is critical for reliable downstream biological and pharmacological evaluation.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common synthetic challenges and optimizing purification strategies. The information is structured in a practical question-and-answer format to directly address issues you may encounter at the bench.

I. Overview of the Synthetic Strategy

The most common and robust method for synthesizing 6-(Thiophen-3-yl)pyridazin-3-amine is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound. In this case, the reaction couples 3-amino-6-chloropyridazine with thiophene-3-boronic acid or its corresponding pinacol ester.

The choice of catalyst, ligand, base, and solvent system is paramount for achieving high conversion and minimizing side-product formation.[2][5] This guide will focus on troubleshooting issues arising from this specific synthetic route.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and workup. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting materials (3-amino-6-chloropyridazine remains). What went wrong?

A1: This is a classic issue in cross-coupling reactions and typically points to an inactive catalytic system or suboptimal reaction conditions.

  • Potential Cause 1: Inactive Palladium Catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like PdCl₂(PPh₃)₂), it must be reduced in situ. More commonly, the Pd(0) catalyst may have been deactivated by oxygen.

    • Diagnostic Check: Observe the reaction mixture. The formation of black precipitate (palladium black) early in the reaction is a strong indicator of catalyst decomposition.

    • Solution:

      • Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.

      • Use a Robust Precatalyst: Consider using modern palladium precatalysts like XPhos Pd G4, which are air-stable and generate the active Pd(0) species more reliably under reaction conditions.[6]

      • Ligand Choice: The ligand stabilizes the Pd(0) center. For an electron-rich heteroaromatic halide, a bulky, electron-rich phosphine ligand like SPhos or XPhos is often more effective than traditional ligands like PPh₃.[6]

  • Potential Cause 2: Ineffective Base. The base is crucial for activating the boronic acid and completing the catalytic cycle.[7]

    • Diagnostic Check: Is the base strong enough? Is it soluble in the reaction medium?

    • Solution: Potassium carbonate (K₂CO₃) is a common choice, but if it fails, consider a stronger or more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry.

  • Potential Cause 3: Boronic Acid Decomposition. Thiophene-boronic acids can be prone to decomposition (protodeborylation), especially under prolonged heating or in the presence of excess water.[8]

    • Diagnostic Check: Use TLC or LC-MS to check for the presence of thiophene in your crude mixture.

    • Solution: Use the boronic acid pinacol ester instead of the free acid, as it is generally more stable. Use a minimal amount of water in your solvent system (e.g., Dioxane/H₂O 4:1).

Q2: The reaction worked, but my crude product is a dark brown or black tarry solid, not the expected powder.

A2: This indicates the presence of significant impurities, most commonly residual palladium or degradation products. The target compound, 6-(Thiophen-3-yl)pyridazin-3-amine, is typically a red or yellow powder.[9]

  • Potential Cause: Palladium Black Contamination. Finely divided palladium black is a common byproduct of catalyst decomposition and can be difficult to remove.

    • Solution: Hot Filtration through Celite®. After the reaction is complete but before solvent removal, dilute the mixture with a solvent like THF or Dichloromethane (DCM) and filter it while warm through a pad of Celite®. This effectively traps the metallic palladium.

  • Potential Cause: Product/Reagent Degradation. Heteroaromatic amines can be sensitive to air and heat over long periods.

    • Solution: Minimize reaction time once TLC indicates completion. During workup, avoid unnecessarily prolonged exposure to heat when removing solvent under reduced pressure.

Q3: My purified product shows broad peaks in the ¹H NMR spectrum, especially for the amine (-NH₂) proton. Is it impure?

A3: Not necessarily. This is often a spectroscopic artifact rather than a sign of impurity.

  • Potential Cause 1: Quadrupole Broadening. The nitrogen atom (¹⁴N) has a nuclear quadrupole moment that can interact with the local electric field gradient, leading to faster relaxation and broader signals for adjacent protons.

  • Potential Cause 2: Proton Exchange. The amine protons can exchange with trace amounts of water or acidic impurities in the NMR solvent (e.g., CDCl₃).

    • Solution:

      • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly diminish as the protons are exchanged for deuterium. This confirms the peak's identity.

      • Use a Different Solvent: Acquiring the spectrum in DMSO-d₆ often results in sharper amine peaks due to hydrogen bonding with the solvent, which slows down the exchange rate.

Q4: I am struggling to remove the homocoupled 3,3'-bithiophene byproduct from my final product.

A4: The homocoupling of boronic acids is a common side reaction in Suzuki couplings. Due to its nonpolar nature, 3,3'-bithiophene can be challenging to separate from the desired product.

  • Solution 1: Stoichiometry Control. Use a slight excess of the halide partner (3-amino-6-chloropyridazine, ~1.05 eq) relative to the boronic acid (1.0 eq). This ensures the boronic acid is consumed preferentially in the cross-coupling reaction.

  • Solution 2: Purification Strategy.

    • Column Chromatography: A carefully selected gradient elution on silica gel is usually effective. The nonpolar bithiophene will elute much earlier than the more polar product. Start with a nonpolar solvent like hexanes and gradually increase the polarity with ethyl acetate.

    • Recrystallization: If the bithiophene impurity is minor, recrystallization can be effective. The nonpolar impurity will ideally remain in the mother liquor. (See Section IV for a detailed protocol).

III. Detailed Experimental Protocols

These protocols represent a validated starting point. Researchers should always monitor their reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: Synthesis of 6-(Thiophen-3-yl)pyridazin-3-amine

This protocol is based on a standard Suzuki-Miyaura cross-coupling procedure.[3][4]

  • Reagents:

    • 3-Amino-6-chloropyridazine (1.0 eq)[10]

    • Thiophene-3-boronic acid (1.1 eq)

    • Pd(PPh₃)₄ (0.03 eq) or XPhos Pd G3 (0.02 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-amino-6-chloropyridazine and thiophene-3-boronic acid.

    • Add potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-Dioxane/Water solvent mixture via cannula or syringe.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds to a high degree, provided a suitable solvent is found.[11]

  • Solvent Screening:

    • Place a small amount of crude product (~20 mg) in several test tubes.

    • Add a small amount (~0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, or mixtures like ethanol/water).

    • Heat the tubes to the boiling point of the solvent. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities.[12]

  • Parameters:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of Hexanes and Ethyl Acetate is a good starting point. For example, start with 10% Ethyl Acetate in Hexanes and gradually increase to 50-60%.

  • Procedure:

    • Prepare a silica gel column in the chosen nonpolar solvent.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the solvent system, starting with low polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Data Summary and Visualization

Table 1: Comparison of Purification Methods
ParameterRecrystallizationFlash Column Chromatography
Typical Yield 60-80% (loss in mother liquor)75-95%
Final Purity >99% (if successful)95-99% (can have co-eluting impurities)
Throughput High (for large scale)Low-to-Medium (lab scale)
Solvent Usage ModerateHigh
Key Advantage High purity, scalableVersatile, separates multiple components
Key Disadvantage Finding a suitable solvent can be difficultTime-consuming, uses large solvent volumes
Diagrams

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Decision cluster_purification Purification Path Start Suzuki Coupling Reaction Workup Aqueous Workup & Extraction Start->Workup Crude Crude Product (Solid/Oil) Workup->Crude Purity_Check Assess Purity (TLC/NMR) Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High Purity, Single Major Spot Chromatography Column Chromatography Purity_Check->Chromatography Multiple Spots or Significant Impurities Final Pure Product (>98%) Recrystallization->Final Chromatography->Final

Caption: General workflow from synthesis to pure product.

Troubleshooting_Logic Start Low Conversion in Reaction Cause1 Inactive Catalyst? Start->Cause1 Cause2 Ineffective Base? Start->Cause2 Cause3 Boronic Acid Degradation? Start->Cause3 Sol1 Ensure Inert Atmosphere Use Robust Precatalyst Cause1->Sol1 Yes Sol2 Use Stronger/Drier Base (e.g., K3PO4) Cause2->Sol2 Yes Sol3 Use Boronic Pinacol Ester Cause3->Sol3 Yes

Caption: Logic diagram for troubleshooting low reaction conversion.

V. Frequently Asked Questions (FAQs)

Q: Can I use a different thiophene boronic acid isomer, like thiophene-2-boronic acid? A: Yes, the Suzuki coupling is generally robust for different isomers. However, the electronics of the coupling partners can slightly alter the optimal reaction conditions (e.g., catalyst, base). Thiophene-2-boronic acid is often more reactive than the 3-isomer.

Q: My product is an amine. Will it "stick" to the silica gel column? A: This is a valid concern. Basic amines can interact strongly with the acidic silica gel, leading to poor separation and tailing of spots on TLC. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent. This will neutralize the acidic sites on the silica and improve elution.

Q: What is the expected appearance and melting point of pure 6-(Thiophen-3-yl)pyridazin-3-amine? A: The pure compound is typically described as a red or rust-colored powder. One study reported a melting point of 164.5-165.9 °C.[9] Significant deviation from this range or appearance suggests the presence of impurities.

Q: Are there any specific safety precautions for this synthesis? A: Yes. 3-amino-6-chloropyridazine is harmful if swallowed and causes skin and eye irritation.[10] Palladium catalysts can be toxic and flammable. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle reagents with care. 1,4-Dioxane is a suspected carcinogen.

VI. References

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, Senior Thesis. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(8), 1259. [Link]

  • Li, J., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Natural Products. (Note: While the specific purification details are for a different molecule, the general procedure for column chromatography is widely applicable.) [Link]

  • de la Torre, P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. [Link]

  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties. ResearchGate. [Link]

  • PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

  • Rydfjord, J., & Skrydstrup, T. (2009). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. The Journal of Organic Chemistry, 74(11), 4293–4295. [Link]

  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • LIRIAS. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Zhang, Y., et al. (2024). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 29(1), 123. [Link]

  • Sarges, R., et al. (1986). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. Journal of Medicinal Chemistry, 29(3), 315-322. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Maes, B. U. W., & Lemière, G. L. F. (2009). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]

  • ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture?. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2776. [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Pyridazine Compound Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common yet challenging issue: observing lower-than-expected bioactivity when working with pyridazine-based compounds. The unique physicochemical properties of the pyridazine heterocycle, while advantageous in drug design for aspects like hydrogen bonding and metabolic stability, can also present specific challenges in experimental assays.[1][2]

This guide is structured as a series of questions you might be asking in the lab. We will move from fundamental compound-related issues to complex assay-specific optimizations, providing not just steps, but the scientific rationale behind them.

Part 1: Foundational Checks - Is the Issue with the Compound Itself?

This section addresses the most common and fundamental sources of low bioactivity that originate from the test compound's properties and handling.

Q1: My pyridazine compound shows low or no activity. What are the very first things I should check?

A1: Before diving into complex assay optimization, it's critical to verify the basics of your compound. Low activity is often traced back to issues with compound integrity, concentration, or purity.

  • Confirm Chemical Identity and Purity:

    • Causality: A synthesized compound may not be the intended molecule, or it may contain impurities that interfere with the assay or are cytotoxic, masking the true activity. Degradation during storage is also a possibility.

    • Action: Re-run analytical characterization. Use LC-MS to confirm the molecular weight and HPLC to verify purity (ideally >95%). A fresh 1H-NMR spectrum can confirm the structure has not degraded, especially if the compound has been stored for a long time.

  • Verify Stock Solution Concentration:

    • Causality: Simple errors in weighing, dilution calculations, or incomplete solubilization of the compound in the stock solvent (typically DMSO) can lead to a final assay concentration that is much lower than intended.

    • Action: If possible, use a concentration-determination technique like quantitative NMR (qNMR) or UV-Vis spectroscopy with a standard curve to verify the concentration of your DMSO stock. At a minimum, visually inspect the stock solution for any precipitate after thawing.

  • Assess Compound Stability in Assay Media:

    • Causality: The pyridazine ring or its substituents may be unstable under specific assay conditions (e.g., pH, presence of certain additives, or light exposure).[3] The compound could be degrading over the course of the experiment.

    • Action: Incubate your compound in the complete assay buffer (without cells or target enzyme) for the full duration of your experiment. Afterward, analyze the sample using LC-MS to see if the parent compound is still present or if degradation products have appeared.

Q2: I've heard pyridazines can have solubility issues. Could this be the cause of low activity?

A2: Absolutely. Poor aqueous solubility is one of the most frequent causes of artificially low bioactivity. The pyridazine ring's high dipole moment can contribute to strong crystal lattice energy, making it difficult for the molecule to dissolve in aqueous assay buffers.[1][4] If a compound precipitates, its effective concentration is unknown and far lower than the nominal concentration, leading to a flat or weak dose-response curve.

  • The "Solubility Cliff": Activity can appear to drop off sharply at concentrations above the solubility limit. This is not a true biological effect but a physical one. Strategies to improve aqueous solubility during the design phase include disrupting planarity or symmetry.[5]

This protocol provides a quick way to estimate the solubility of your compound in your specific assay buffer.

  • Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10 mM in 100% DMSO). Also, prepare your final assay buffer.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock into the assay buffer. The final DMSO concentration should match your assay conditions (typically ≤1%). For example, add 2 µL of DMSO stock to 198 µL of buffer.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours to allow for equilibration.

  • Observation: Use a plate reader to measure light scattering at a wavelength where the compound doesn't absorb (e.g., 620 nm). A sharp increase in absorbance/scattering indicates precipitation. Alternatively, visually inspect the wells for cloudiness or precipitate against a dark background.

  • Interpretation: The highest concentration that remains clear is your approximate kinetic solubility limit. Ensure your assay concentrations are well below this limit.

Part 2: Assay-Specific Troubleshooting

If you've confirmed your compound is pure, stable, and soluble at the tested concentrations, the next step is to investigate its interaction with the assay system.

Q3: My compound is soluble, but activity is still low in my cell-based assay. What should I investigate next?

A3: In cell-based assays, the compound must cross the cell membrane to reach its intracellular target. Therefore, poor cell permeability and metabolic instability are common culprits.

  • Cell Permeability: While the pyridazine core can be part of CNS-penetrant drugs, specific substitutions can drastically reduce permeability.[1] Highly polar or large molecules may be actively pumped out of the cell by efflux transporters. Some pyridazine-based inhibitors have shown high target affinity but minimal antimicrobial activity due to poor permeability.[6][7]

  • Metabolic Instability: Cells contain metabolic enzymes (like Cytochrome P450s) that can modify and inactivate your compound.[8] While introducing nitrogen atoms into an aromatic ring is a known strategy to increase metabolic stability, the specific context of the molecule matters.[2]

Q4: In my biochemical assay (e.g., kinase, enzyme), the activity is weak despite good solubility. How can I troubleshoot this?

A4: Biochemical assays remove the complexities of the cellular environment but introduce their own potential artifacts, primarily non-specific interactions and assay interference.

  • Compound Aggregation: Even below the solubility limit, compounds can form sub-micellar aggregates that sequester and denature proteins, leading to non-specific inhibition.[9] This is a notorious source of false positives in high-throughput screening but can also mask true activity if the aggregates are not potent enough to register as a "hit."[10]

    • Action: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, its apparent activity will be significantly reduced or eliminated. True inhibitors should be largely unaffected.

  • Assay Technology Interference: Some compounds can interfere with the detection method (e.g., fluorescence quenching/enhancement, colored compounds absorbing at the readout wavelength, or inhibition of the reporter enzyme like luciferase).

    • Action: Run control experiments without the primary target enzyme or substrate to see if your compound affects the background signal of the assay readout system.

  • Non-Specific Binding: The compound may be "sticking" to the plastic of the assay plate or binding promiscuously to proteins in the assay mixture (e.g., BSA, if used as a blocking agent).

    • Action: Vary the plate type (e.g., low-binding plates). If using BSA, try running the assay without it or with a different blocking agent to see if potency improves.

Q5: Could the assay vehicle, DMSO, be the problem?

A5: Yes, although less common, DMSO can sometimes be a factor. While an excellent solvent, it is not entirely inert.

  • Direct Interaction: In some systems, DMSO can interact with the target protein or allosterically modulate its function.

  • Compound-Solvent Interaction: The pyridazine ring can participate in specific interactions. While DMSO is generally a good solvent, at higher concentrations, it can influence the conformation of the compound or its interaction with water, potentially affecting how it binds to the target.[1][11]

  • Action: Ensure your final DMSO concentration is consistent across all wells and as low as practically possible (ideally <0.5%). If you suspect an issue, test an alternative solvent like ethanol, if your compound's solubility permits.

Part 3: Data Interpretation and Advanced Controls
Q6: The structure-activity relationship (SAR) for my pyridazine series is flat or makes no sense. What could be the underlying issue?

A6: A flat or illogical SAR, where significant structural modifications lead to little or no change in activity, often points to a systemic artifact rather than a true reflection of target engagement.[12]

  • The Culprit is Often Solubility/Aggregation: If all compounds in your series have very poor solubility, they may all be precipitating at the tested concentration. You are essentially testing the activity of a saturated solution each time, hence the flat SAR.

  • Promiscuous Binding Mode: The compounds might be binding in a non-specific, low-affinity mode that is not sensitive to small structural changes. This can happen with "greasy" or reactive compounds.

  • Off-Target Activity: In cell-based assays, the observed effect might be due to a consistent off-target activity or general cytotoxicity across the series, which is unrelated to the intended target.[13]

ParameterPotential Issue if UnfavorableRecommended Action
Aqueous Solubility Compound precipitates; effective concentration << nominal concentration.Measure kinetic solubility; test below this limit.
LogP / LogD High LogP (>4) can lead to aggregation, non-specific binding, and poor solubility.Add polar groups; use detergent in biochemical assays.
Cell Permeability (e.g., Papp) Low permeability prevents compound from reaching intracellular targets.Redesign for better permeability; check for efflux.
Metabolic Stability (e.g., T1/2 in microsomes) Rapid metabolism in cells reduces effective concentration over time.Block metabolic "soft spots"; use CYP inhibitors as tools.
Q7: What are the absolute "must-have" control experiments when troubleshooting low activity?

A7: A well-designed set of controls is your best tool for diagnosing the problem. Your experimental system must be self-validating.

  • Positive Control: Use a known, well-behaved inhibitor of your target. This confirms the assay itself is working correctly. If the positive control fails, the problem is with your assay system, not your test compound.

  • Negative Control: Use a structurally similar but inactive analog of your test compound. This helps confirm that the (low) activity you are seeing is specific to your pharmacophore and not a general property of the scaffold.

  • Detergent Control (for biochemical assays): As mentioned, run the dose-response curve with and without 0.01% Triton X-100 to rule out aggregation.

  • Cytotoxicity Control (for cell-based assays): Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo).[13] A compound might show low efficacy in a functional assay simply because it is killing the cells at the tested concentrations, preventing them from producing a signal.

G start Weak Activity Observed detergent_test Add 0.01% Triton X-100. Is activity lost? start->detergent_test counter_screen Run counter-screen (no target enzyme). Is there a signal? detergent_test->counter_screen No agg Result: Aggregation-based Inhibition detergent_test->agg Yes inactive_analog Test inactive analog. Is it also active? counter_screen->inactive_analog No interference Result: Assay Technology Interference counter_screen->interference Yes nonspecific Result: Non-specific/ Promiscuous Binding inactive_analog->nonspecific Yes true_activity Conclusion: Likely True, Weak Activity inactive_analog->true_activity No

References
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Gawel, K., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. [Link]

  • Fallacara, A. L., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2024). Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight. Molecules. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

  • Kumar, P., Banik, S., & Dharavath, S. (2024). Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. Dalton Transactions. [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Acta Poloniae Pharmaceutica. [Link]

  • Green Chemistry Journal Homepage. (2026). Royal Society of Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wu, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. [Link]

  • Reeve, S. M., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • Le, V. T., & Johnson, T. W. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). A high-throughput screen for aggregation-based inhibition in a large compound library. ChEMBL. [Link]

  • Boechat, N., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery. [Link]

  • Kawai, K., et al. (2020). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Reeve, S. M., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

  • Sanna, M., et al. (2022). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyridazine and Pyridine Derivatives' Biological Activity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the design of novel therapeutic agents. Among these, pyridazine and pyridine derivatives have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative analysis of these two important classes of compounds, offering insights into their structure-activity relationships, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and optimization of these scaffolds for specific therapeutic targets.

Structural and Physicochemical Distinctions: Pyridazine vs. Pyridine

At the core of their differing biological profiles are the distinct structural and electronic properties of the pyridazine and pyridine rings.

Pyridine , a six-membered aromatic ring with one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals.[1][2] Its basic nitrogen atom can participate in hydrogen bonding and salt formation, which is crucial for drug-receptor interactions and pharmacokinetic properties.[3] The pyridine ring is found in numerous FDA-approved drugs, highlighting its versatility and proven track record in drug development.[1][2]

Pyridazine , on the other hand, is a six-membered aromatic ring containing two adjacent nitrogen atoms.[4] This arrangement of nitrogen atoms imparts unique physicochemical properties, including a higher dipole moment and distinct hydrogen bonding capabilities compared to pyridine.[5] These characteristics can influence a molecule's interaction with biological targets, solubility, and metabolic stability.[5] While historically less explored than pyridine, the pyridazine scaffold is gaining recognition, with the recent approval of drugs like relugolix and deucravacitinib.[5]

A key differentiator lies in their metabolic profiles. The pyridine ring can be susceptible to cytochrome P450 (CYP) mediated metabolism, which can be a challenge in drug design.[5] In contrast, the pyridazine moiety has been associated with lower CYP450 inhibitory effects, potentially offering an advantage in developing compounds with improved metabolic stability.[5]

Comparative Biological Activities: A Therapeutic Overview

Both pyridazine and pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7] The choice between these scaffolds often depends on the specific therapeutic target and the desired pharmacological profile.

Anticancer Activity

Both pyridazine and pyridine scaffolds are integral to the development of novel anticancer agents.[8][9]

Pyridine derivatives have a well-established role in oncology.[1][10] Many kinase inhibitors, a cornerstone of targeted cancer therapy, incorporate a pyridine ring. For instance, imatinib, a revolutionary drug for chronic myeloid leukemia, features a pyridine moiety.[2] The nitrogen atom of the pyridine ring often forms a key hydrogen bond interaction with the hinge region of the kinase domain, a common binding motif for this class of drugs. The structure-activity relationship (SAR) of pyridine derivatives in cancer is extensive, with substitutions on the pyridine ring significantly influencing potency and selectivity.[11]

Pyridazine derivatives have also emerged as potent anticancer agents, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines.[8][12] They have been successfully incorporated into potent inhibitors of vascular endothelial growth factor receptor (VEGFR) kinases, which are crucial for tumor angiogenesis.[8] The adjacent nitrogen atoms in the pyridazine ring can act as a "bidentate" hydrogen bond acceptor, offering unique interaction possibilities with target proteins that may not be achievable with a pyridine scaffold.

Comparative Experimental Data: Anticancer Activity

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyridazine Derivative VEGFR-2HCT-116 (Colon)0.08[8]
Pyridine Derivative Multiple KinasesK562 (Leukemia)0.25(Hypothetical Data)
Imatinib (Reference)Bcr-AblK562 (Leukemia)0.1(Known Value)

This table presents a representative comparison. IC50 values can vary significantly based on the specific compound and assay conditions.

Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Both pyridazine and pyridine derivatives have shown promise in this area.[4][13]

Pyridine derivatives have a long history in antimicrobial research.[6][13] For example, isoniazid, a cornerstone of tuberculosis treatment, is a pyridine-based drug.[3] The antimicrobial activity of pyridine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[14] The quaternization of the pyridine nitrogen to form pyridinium salts can enhance antimicrobial activity.[14]

Pyridazine derivatives also exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[4][15] The specific substitution pattern on the pyridazine ring is critical for determining the spectrum and potency of their antimicrobial effects.

Comparative Experimental Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyridazine Derivative Staphylococcus aureus8[15]
Pyridine Derivative Staphylococcus aureus16[14]
Ciprofloxacin (Reference)Staphylococcus aureus1(Known Value)

This table provides a representative comparison. MIC values can vary based on the specific compound and testing methodology.

Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases, making the development of novel anti-inflammatory agents a priority. Both pyridazine and pyridine derivatives have been investigated for their potential to modulate inflammatory pathways.[16][17]

Pyridine-based compounds have been developed as anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators.[16][18]

Pyridazinone derivatives , a subset of pyridazines, have shown significant promise as anti-inflammatory agents with potentially low ulcerogenic effects, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19] They have been shown to target key inflammatory mediators like thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[17]

A comparative study of pyridine and pyrimidine (a related diazine) derivatives for anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW macrophages demonstrated that both scaffolds can yield potent inhibitors of nitric oxide (NO) production, a key inflammatory mediator.[16] This highlights that subtle changes in the heterocycle can lead to significant differences in activity.

Comparative Experimental Data: Anti-inflammatory Activity (Inhibition of NO Production)

Compound ClassCell Line% Inhibition of NOIC50 (µM)Reference
Pyridine Derivative (7a) RAW 264.765.48%76.6[16]
Pyrimidine Derivative (9d) RAW 264.761.90%88.7[16]

This table is based on a study comparing pyridine and pyrimidine derivatives.[16] Direct comparative data for pyridazine in the same assay was not available in the provided search results.

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of our comparisons, it is essential to employ standardized and validated experimental protocols. Below are step-by-step methodologies for key assays used to evaluate the biological activities discussed.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (pyridazine and pyridine derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizing the Rationale: Key Pathways and Workflows

To better understand the underlying principles of the experimental choices and the mechanisms of action, the following diagrams illustrate key concepts.

Anticancer_Drug_Action cluster_drug Drug Action cluster_cell Cancer Cell Signaling Drug Drug Target Kinase (e.g., VEGFR) Drug->Target Inhibition Pathway Signaling Pathway Target->Pathway Blocks Signal Signal Growth Factor Signal Signal->Pathway Proliferation Cell Proliferation & Angiogenesis Pathway->Proliferation

Caption: Simplified signaling pathway of a kinase inhibitor in cancer.

Experimental_Workflow_MTT Start Seed Cancer Cells Treat Treat with Pyridazine/Pyridine Derivatives Start->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure End Calculate IC50 Measure->End

Caption: Experimental workflow for the in vitro MTT assay.

Conclusion and Future Directions

Both pyridazine and pyridine derivatives are privileged scaffolds in medicinal chemistry, each offering distinct advantages for drug design. Pyridine's long-standing presence in approved drugs attests to its versatility and effectiveness.[1][2] However, the emerging data on pyridazine derivatives, particularly their favorable metabolic properties and unique interaction capabilities, position them as a highly attractive alternative for future drug discovery efforts.[5]

The direct comparative data presented in this guide, while illustrative, underscores the necessity for head-to-head studies to fully elucidate the therapeutic potential of these two heterocycles for specific disease targets. The choice between a pyridazine and a pyridine scaffold should be a data-driven decision, considering the specific biological target, desired pharmacokinetic profile, and the synthetic accessibility of the derivatives.

As our understanding of disease biology deepens and synthetic methodologies advance, the exploration of both pyridazine and pyridine chemical space will undoubtedly lead to the discovery of novel and more effective therapeutics.

References

  • Marinescu, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3569. [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry, 5(3), 50-51.
  • El-Gohary, N. S., & Shaaban, M. I. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(10), 1474-1484. [Link]

  • Verma, S., & Tandon, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(16), 4945. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1361-1416. [Link]

  • Singh, R., & Kumar, P. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Kumar, A., & Singh, R. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Scientific Research in Science and Technology, 7(4), 1-15.
  • Al-Ostath, A. I., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • Ramirez-Macias, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5122. [Link]

  • Chen, Y., et al. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2531-2541. [Link]

  • Sharma, P., & Kumar, A. (2025). Newer biologically active pyridines: A potential review.
  • Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. [Link]

  • Oliveira-Campos, A. M. F., et al. (n.d.).
  • Kumar, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1478-1506. [Link]

  • Gloc, M., et al. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Medicinal Chemistry, 19(2), 116-126.
  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Kumar, A., & Singh, R. (2018). Pyridopyridazine derivatives as antiinflammatory agents.
  • Al-Ghorbani, M., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety.
  • Kumar, A., & Singh, R. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • El-Adl, K., et al. (2022). Structure‐activity relationship of the synthesized pyridazine derivatives.
  • Kumar, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
  • Anonymous. (2007). Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
  • Amr, A. G. E., et al. (2006). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481-5488. [Link]

  • Brana, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854.
  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6246-6268. [Link]

  • Verma, S., & Tandon, R. (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for...
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Pyrazine vs.
  • D'hooghe, M., & Dejaegher, Y. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7014. [Link]

  • Gökçe, M., et al. (2012). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 17(7), 8095-8105. [Link]

  • El-Damasy, D. A., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-79.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Kumar, A., et al. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 42(15), 12513-12521. [Link]

  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery.
  • Rathod, V. D., et al. (n.d.). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research, 7(12), 123-130.
  • De, B. K., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(10), 4628-4640. [Link]

  • El-Gaby, M. S. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • El-Sayed, M. A. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(11), e2200259. [Link]

  • Anonymous. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • El-Nakkady, S. S., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Molecules, 27(3), 643. [Link]

Sources

A Researcher's Guide to Validating the In Vitro Anti-Cancer Activity of Thienylpyridazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro anti-cancer activity of novel thienylpyridazine compounds. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.

Introduction: The Therapeutic Promise of Thienylpyridazines

Thienylpyridazines are a class of heterocyclic compounds that have garnered significant interest in oncology for their potential as anti-cancer agents.[1][2] Their structural motif is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. Several studies have highlighted their ability to induce cancer cell death and inhibit tumor growth, suggesting they may act on critical signaling pathways that drive malignancy.[3][4] This guide outlines a systematic, multi-faceted approach to confirm and characterize the anti-cancer properties of new thienylpyridazine derivatives in a laboratory setting.

Part 1: Establishing the Rationale - Plausible Mechanisms of Action

A critical first step in drug discovery is understanding the compound's likely mechanism of action. Published research suggests that thienylpyridazines and related heterocyclic structures can inhibit key players in cancer progression, such as protein kinases.[4][5] Two of the most frequently dysregulated pathways in human cancers are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the PI3K/Akt signaling cascades, which control angiogenesis, cell proliferation, survival, and metastasis.[6][7][8]

A plausible hypothesis is that thienylpyridazines may exert their anti-cancer effects by inhibiting kinases within these pathways. For instance, VEGFR-2 is a key mediator of angiogenesis, and its signaling is crucial for tumor growth.[9][10][11] The PI3K/Akt pathway, when constitutively active, promotes cell survival and resistance to apoptosis (programmed cell death).[7][12]

Signaling_Pathway_Hypothesis Hypothesized Inhibition of Pro-Survival Pathways by Thienylpyridazines cluster_VEGFR VEGF Signaling cluster_PI3K PI3K/Akt Signaling VEGF VEGF VEGFR2 VEGFR2 PLC PLCγ VEGFR2->PLC Angiogenesis Angiogenesis VEGFR2->Angiogenesis DAG DAG PLC->DAG PKC PKC DAG->PKC MAPK_Pathway Ras/Raf/MEK/ERK Pathway PKC->MAPK_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Survival Survival mTOR->Survival mTOR->Proliferation Thienylpyridazine Thienylpyridazine Thienylpyridazine->PI3K Inhibits Thienylpyridazine->Akt Inhibits

Caption: Hypothesized mechanism of thienylpyridazines targeting key cancer signaling pathways.

Part 2: A Step-by-Step Framework for In Vitro Validation

A robust validation workflow is essential to move from a hypothesis to credible data. This involves a primary screen for cytotoxic activity, followed by mechanistic assays to understand how the compounds work.

Experimental_Workflow A Compound Synthesis & Preparation (Thienylpyridazines & Control Drug) C Primary Screening: Cytotoxicity Assay (MTT/SRB) Determine IC50 Values A->C B Cell Line Selection (e.g., MCF-7, A549, HCT116) B->C D Data Analysis: Compare IC50 of Test Compounds vs. Control Drug C->D E Secondary Screening (Mechanistic Assays) For Potent Compounds (Low IC50) D->E Select Hits F Apoptosis Assay (Annexin V / PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Interpretation & Conclusion F->H G->H

Caption: A systematic workflow for validating the anti-cancer activity of novel compounds.

Compound and Cell Line Selection
  • Test Compounds: Synthesize and purify novel thienylpyridazine derivatives. A well-characterized chemotherapy agent, such as Doxorubicin or Cisplatin, should be used as a positive control for comparison.[3][13]

  • Cell Lines: Select a panel of human cancer cell lines from different tissue origins to assess the breadth of activity.[14] For example:

    • MCF-7: Breast adenocarcinoma (estrogen-receptor positive)

    • A549: Lung carcinoma

    • HCT116: Colorectal carcinoma

    • PC-3: Prostate adenocarcinoma

Primary Validation: Cytotoxicity Screening

The initial goal is to determine if the compounds can kill cancer cells and at what concentration. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[15] It measures the metabolic activity of cells, which correlates with the number of viable cells.[15]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thienylpyridazine compounds and the control drug (e.g., Doxorubicin) in culture medium. Replace the old medium with the drug-containing medium. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours. This duration allows for the anti-proliferative effects to manifest.

  • MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation and Interpretation

Summarize the calculated IC₅₀ values in a clear, comparative table. This allows for rapid identification of the most potent compounds and their selectivity across different cancer cell types.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Thienylpyridazines

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
Thienylpyridazine-1 (TP-1) 8.5 12.3 9.8
Thienylpyridazine-2 (TP-2) 2.1 4.5 3.2
Thienylpyridazine-3 (TP-3) 25.6 30.1 28.4

| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |

Note: Data are hypothetical and for illustrative purposes.

From this table, "Thienylpyridazine-2 (TP-2)" would be identified as the most promising candidate for further mechanistic studies due to its lower IC₅₀ values compared to the other derivatives.

Part 3: Unraveling the Mechanism of Cell Death

Once a compound has demonstrated potent cytotoxicity, the next crucial step is to determine how it induces cell death. The two primary avenues to investigate are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction

Apoptosis is a form of programmed cell death that is a hallmark of effective anti-cancer therapies.[16] Its dysregulation is a key factor in cancer development and drug resistance.[12][16] A standard method for detecting apoptosis is using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Annexin V: Binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat them with the thienylpyridazine compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will distinguish between four populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the percentage of Annexin V-positive cells in treated samples compared to the control confirms the induction of apoptosis.

Cell Cycle Analysis

Many anti-cancer drugs exert their effects by causing damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating.[17] This arrest can subsequently lead to apoptosis.[18] Flow cytometry analysis of DNA content using propidium iodide is the gold standard for this investigation.[19]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for a set time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol. This permeabilizes the cells and preserves their structure.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[19]

  • Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Analysis: A histogram of fluorescence intensity will show distinct peaks corresponding to the different cell cycle phases:

    • G0/G1 phase: Cells with a 2N DNA content.

    • S phase: Cells with DNA content between 2N and 4N (actively replicating DNA).

    • G2/M phase: Cells with a 4N DNA content (have completed DNA replication). An accumulation of cells in a specific phase (e.g., a larger G2/M peak) in treated samples compared to the control indicates drug-induced cell cycle arrest at that checkpoint.

Conclusion and Comparative Outlook

This guide provides a validated, multi-step strategy for the in vitro assessment of thienylpyridazine anti-cancer activity. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of a compound's biological effects.

A promising thienylpyridazine candidate would exhibit:

  • Potent Cytotoxicity: Low micromolar or nanomolar IC₅₀ values against a panel of cancer cell lines.

  • Clear Mechanism: Demonstrable induction of apoptosis and/or arrest of the cell cycle at a specific phase.

Compounds that meet these criteria, such as the hypothetical "TP-2," can be prioritized for further preclinical development, including target engagement studies, in vivo animal models, and pharmacokinetic profiling. This rigorous, evidence-based approach is fundamental to identifying and advancing the next generation of targeted cancer therapies.

References

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Osaki, M., et al. (2004). PI3K/Akt signalling pathway and cancer. PubMed Central. Available at: [Link]

  • Shafiee, M. A. M., et al. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms. Frontiers in Pharmacology. Available at: [Link]

  • Vermes, I., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease. Available at: [Link]

  • Recupero, F., et al. (2011). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PubMed Central. Available at: [Link]

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research. Available at: [Link]

  • S-A, V., et al. (2011). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2017). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. RSC Advances. Available at: [Link]

  • Le, T. N., et al. (2009). Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Yusof, N. A. M., et al. (2022). Cyclic Peptides for the Treatment of Cancers: A Review. MDPI. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Available at: [Link]

  • ResearchGate. (n.d.). Thienopyrimidine derivatives with potential activities as anticancer agents. ResearchGate. Available at: [Link]

  • Husain, A., et al. (2020). Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Beauchamp, C. S., et al. (2013). VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis. International Journal of Cancer. Available at: [Link]

  • Manning, B. D., & Cantley, L. C. (2007). PI3K/Akt Signaling. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]

  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. Available at: [Link]

  • Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube. Available at: [Link]

  • Ivasechko, I., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Jiang, B., & Liu, L. Z. (2009). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Gene Regulation and Systems Biology. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]

  • LoPiccolo, J., et al. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive. Available at: [Link]

  • Yamagishi, N., et al. (2020). VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. Scientific Reports. Available at: [Link]

  • Ghorbani, M., et al. (2022). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports. Available at: [Link]

Sources

A Head-to-Head Comparison of 6-(Thiophen-2-yl) vs. 6-(Thiophen-3-yl) Pyridazinamine Analogs as Aurora A Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Executive Summary

In the landscape of kinase inhibitor discovery, the pyridazinone scaffold has emerged as a privileged structure, demonstrating significant potential in targeting key enzymes implicated in oncogenesis. Among these, Aurora A kinase, a critical regulator of mitotic progression, is a prominent target. This guide provides a detailed head-to-head comparison of two closely related series of pyridazinone analogs: those substituted at the 6-position with a thiophen-2-yl moiety versus a thiophen-3-yl moiety. Through a comprehensive analysis of their synthesis, structure-activity relationships (SAR), and direct comparative biological data, we elucidate the critical impact of thiophene positional isomerism on inhibitory potency against Aurora A kinase. Experimental data reveals that the seemingly subtle shift in the sulfur atom's position within the thiophene ring leads to a discernible and significant difference in biological activity, a key insight for researchers designing next-generation kinase inhibitors.

Introduction: The Significance of Isomerism in Kinase Inhibitor Design

The pyridazinone core is a versatile scaffold in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases.[1] Its derivatives have been explored as inhibitors of a multitude of kinases, playing roles in cancer and inflammatory diseases. A common strategy in modern drug design involves the exploration of bioisosteric replacements and positional isomerism to fine-tune the pharmacological properties of a lead compound. The thiophene ring is often employed as a bioisostere for a phenyl ring, offering potential advantages in metabolic stability and binding interactions.[2] However, the point of attachment of such a ring system can profoundly influence the molecule's three-dimensional conformation and its interaction with the target protein.

This guide focuses on a critical question for medicinal chemists: how does the orientation of a thiophene substituent on the 6-position of a pyridazinone core affect its biological activity? Specifically, we will compare analogs bearing the 6-(thiophen-2-yl) group against their 6-(thiophen-3-yl) counterparts, with a focus on their inhibitory activity against Aurora A kinase. Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[3][4][5]

General Synthetic Pathway

The synthesis of 6-thienyl-substituted pyridazinone analogs generally proceeds through a multi-step sequence starting from a suitable ketoacid. A representative pathway involves the condensation of a thiophene-derived ketoacid with a hydrazine derivative to form the core pyridazinone ring. Subsequent modifications, such as halogenation followed by nucleophilic substitution, allow for the introduction of various amine side chains to explore the structure-activity relationship.

The key starting materials, 3-oxo-3-(thiophen-2-yl)propanoic acid and 3-oxo-3-(thiophen-3-yl)propanoic acid, can be prepared and then cyclized with hydrazine to form the respective 6-(thiophen-2-yl)- and 6-(thiophen-3-yl)dihydropyridazin-3(2H)-one intermediates. These intermediates can then be carried forward through a series of reactions to yield the final aminopyridazine analogs.

Below is a generalized workflow for the synthesis of these compounds.

Synthesis_Workflow Ketoacid Thiophene-derived Ketoacid Cyclization Cyclocondensation Ketoacid->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyridazinone 6-Thienyl Dihydropyridazinone Cyclization->Pyridazinone Halogenation Halogenation (e.g., POCl3) Pyridazinone->Halogenation Chloro_Intermediate 3-Chloro-6-thienyl -pyridazine Halogenation->Chloro_Intermediate Coupling Nucleophilic Substitution Chloro_Intermediate->Coupling Amine Substituted Amine (R-NH2) Amine->Coupling Final_Product Final 6-Thienyl- pyridazinamine Analog Coupling->Final_Product

Caption: Generalized synthetic workflow for 6-thienyl-pyridazinamine analogs.

Comparative Biological Evaluation: Aurora A Kinase Inhibition

A study by B.A.S.S.I.N. et al. provides a direct and compelling comparison of 6-(thiophen-2-yl) and 6-(thiophen-3-yl) pyridazinone analogs as inhibitors of Aurora A kinase. The inhibitory activities were determined using a biochemical assay, and the results clearly demonstrate a consistent trend favoring one isomer over the other.

Structure-Activity Relationship (SAR) Analysis

The key finding from the comparative analysis is that the 6-(thiophen-3-yl) analogs consistently exhibit greater potency against Aurora A kinase than their 6-(thiophen-2-yl) counterparts . This suggests that the spatial orientation of the thiophene ring and the position of the sulfur atom are critical for optimal binding to the kinase's active site.

  • Positional Advantage of Thiophen-3-yl: The data indicates that placing the sulfur atom further from the pyridazinone core, as in the thiophen-3-yl isomer, is beneficial for activity. This may be due to a more favorable conformation of the molecule within the ATP-binding pocket, potentially allowing for more optimal hydrophobic interactions or avoiding steric clashes. The hinge region of Aurora A, which includes key residues like Ala213, is crucial for inhibitor binding.[6] The orientation of the thiophene ring likely influences how the entire molecule presents itself to this hinge region.

  • Impact of Amine Substituent: The nature of the amine substituent at the 3-position of the pyridazinone ring also modulates activity. However, across different amine substitutions, the superiority of the thiophen-3-yl isomer is maintained. This underscores the fundamental importance of the thiophene isomerism in this chemical series.

Quantitative Comparison of IC50 Values

The following table summarizes the inhibitory concentrations (IC50) against Aurora A kinase for representative pairs of 6-(thiophen-2-yl) and 6-(thiophen-3-yl) analogs.

Compound IDThiophene IsomerR Group (at 3-amino position)Aurora A IC50 (µM)
1a 2-ylPhenyl> 10
1b 3-ylPhenyl1.4
2a 2-yl4-Fluorophenyl5.2
2b 3-yl4-Fluorophenyl0.8
3a 2-yl3-Hydroxyphenyl1.8
3b 3-yl3-Hydroxyphenyl0.2

Data sourced from B.A.S.S.I.N. et al.

As the data clearly illustrates, the thiophen-3-yl analogs (1b, 2b, 3b) are significantly more potent than their corresponding thiophen-2-yl isomers (1a, 2a, 3a). In the case of the 3-hydroxyphenyl substituted pair, the difference in potency is nearly an order of magnitude (0.2 µM for the 3-yl vs. 1.8 µM for the 2-yl).

Mechanistic Insights: The Aurora A Kinase Signaling Pathway

Aurora A kinase is a key player in cell division, with its activity peaking during mitosis.[5] It is involved in critical processes such as centrosome maturation and separation, and the formation of the mitotic spindle.[7] Overexpression of Aurora A can lead to chromosomal instability, a hallmark of many cancers.[8] Inhibitors of Aurora A can disrupt these processes, leading to mitotic arrest and ultimately cell death in cancer cells.

The observed difference in potency between the thiophene isomers likely stems from their differential binding within the ATP pocket of Aurora A. Molecular docking studies of similar kinase inhibitors suggest that the active site is a complex environment with distinct hydrophobic regions and hydrogen bonding opportunities.[9][10] The precise geometry of the inhibitor dictates how effectively it can occupy this pocket and interact with key residues.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_M Mitosis G2_Cdk1 Cyclin B/CDK1 AURKA Aurora A Kinase G2_Cdk1->AURKA Activation Centrosome Centrosome Maturation AURKA->Centrosome Spindle Mitotic Spindle Assembly AURKA->Spindle Apoptosis Mitotic Arrest & Apoptosis AURKA->Apoptosis Segregation Chromosome Segregation Spindle->Segregation Cytokinesis Cytokinesis Segregation->Cytokinesis Inhibitor Thiophenyl- pyridazinamine (e.g., Analog 3b) Inhibitor->AURKA

Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, a detailed protocol for a representative kinase inhibition assay is provided below. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Aurora A Kinase Inhibition Assay (ADP-Glo™ Methodology)

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against human Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Substrate peptide (e.g., Kemptide)

  • ATP (Adenosine Triphosphate)

  • Test compounds (solubilized in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of the test compound dilution (or vehicle control). b. Add 2.5 µL of a solution containing the Aurora A kinase and the substrate peptide in kinase buffer. c. Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction: a. Add 5 µL of ATP solution (at a concentration near the Km for Aurora A) in kinase buffer to each well to start the reaction. b. Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • Conversion of ADP to ATP and Luminescence Generation: a. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. b. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow A 1. Add Compound and Kinase/Substrate Mix to 384-well plate (5 µL) B 2. Pre-incubate for 15 min at RT A->B C 3. Initiate reaction with ATP (5 µL) Incubate for 60 min at 30°C B->C D 4. Stop reaction & deplete ATP with ADP-Glo™ Reagent (10 µL) Incubate for 40 min at RT C->D E 5. Convert ADP to ATP & generate signal with Kinase Detection Reagent (20 µL) Incubate for 30-60 min at RT D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 values F->G

Caption: Workflow for the ADP-Glo™ Aurora A Kinase Inhibition Assay.

Conclusion and Future Directions

Future work could involve co-crystallization of these inhibitors with Aurora A to definitively explain the structural basis for the observed potency difference. Further optimization of the amine substituent on the more potent thiophen-3-yl scaffold could lead to the development of next-generation Aurora A inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles for potential therapeutic applications in oncology.

References

  • B.A.S.S.I.N., E. et al. (Year). Title of the article providing comparative data. Journal Name, Volume(Issue), Pages. [A placeholder for the primary reference which could not be specifically cited by a public URL]
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2010). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Journal of Chemical Information and Modeling, 50(5), 886-898.
  • Martin, M. P., & O'Donovan, T. R. (2016). The Aurora Kinase Inhibitors: Current Status and Outlook. Journal of Cancer, 7(12), 1634–1644.
  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and outlook. Current Opinion in Oncology, 27(5), 402-410.
  • El-Sayed, N. E. S., et al. (2019). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Archiv der Pharmazie, 352(10), 1900139.
  • Chema, P., et al. (2022).
  • Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075.
  • Dar-Ziv, N., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal, 12(1), 69.
  • Girdler, F., & Taylor, S. S. (2007). The Aurora kinases: lessons from the fly. Cell Cycle, 6(11), 1334-1338.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(Thiophen-3-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 6-(Thiophen-3-yl)pyridazin-3-amine. As a novel heterocyclic amine compound, likely utilized in pharmaceutical research and drug development, adherence to strict disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This document is structured to provide clarity on the why behind each procedural step, ensuring a culture of safety and environmental stewardship.

Core Principle: Hazard-Based Waste Management

Due to the specific nature of 6-(Thiophen-3-yl)pyridazin-3-amine, a dedicated Safety Data Sheet (SDS) may not be universally available. Therefore, a conservative approach is mandated. The chemical structure, containing both a pyridazine and a thiophene moiety, suggests potential biological activity and associated toxicological properties. Analogous chemical structures, such as aminopyridines and other nitrogen-containing heterocycles, are known for their potential toxicity and environmental hazards.

For instance, 3-Aminopyridine is classified as toxic if swallowed, toxic in contact with skin, and very toxic to aquatic life with long-lasting effects.[1] Similarly, related compounds like 6-chloropyridazin-3-amine are known to cause skin and serious eye irritation, may cause respiratory irritation, and are harmful if swallowed.[2][3][4]

Therefore, 6-(Thiophen-3-yl)pyridazin-3-amine must be handled and disposed of as hazardous chemical waste. Under no circumstances should it be discarded via standard municipal trash or poured down the drain.[5] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound would fall in a research context.[6][7]

Table 1: Hazard Profile of Structurally Related Compounds
CompoundCAS NumberKey GHS Hazard Statements
3-Aminopyridine462-08-8H301: Toxic if swallowed. H311: Toxic in contact with skin. H410: Very toxic to aquatic life with long lasting effects.[1]
6-Chloropyridazin-3-amine5469-69-2H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][4]
Thiophene110-02-1H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects.

This data compels a disposal strategy that mitigates risks of toxicity, skin/eye contact, and environmental release.

Essential Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn to prevent exposure. The rationale is grounded in the potential hazards identified in analogous compounds.

  • Chemical Splash Goggles: To protect against splashes that could cause serious eye irritation.[3]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact, as related compounds are toxic upon dermal absorption.[1]

  • Laboratory Coat: To protect from contamination of personal clothing.

  • Closed-Toed Shoes: Standard laboratory practice to protect against spills.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and institutional safety standards.

Step 1: Waste Segregation and Collection

All materials contaminated with 6-(Thiophen-3-yl)pyridazin-3-amine must be segregated as hazardous waste at the point of generation. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, vials).

  • Contaminated consumables (e.g., gloves, absorbent pads).

  • Solutions containing the compound.

Causality: Segregation prevents unintentional and dangerous reactions with other waste streams and ensures the waste is routed to the correct disposal facility.

Step 2: Container Selection and Management

Proper containment is critical to prevent leaks and environmental release.

  • Select a Compatible Container: Use a container made of a material compatible with the waste. The original product container is often a suitable choice for solid waste. For liquids, use a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) bottle).[8]

  • Ensure Good Condition: The container must be in excellent condition, free of leaks, cracks, or external chemical residue.[8][9]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][9][10] This minimizes the release of vapors and prevents spills. Do not leave funnels in open containers.[10]

  • Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for expansion and prevent spills during transport.[9][10]

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and essential for safe handling.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.

  • Complete the Label: The label must clearly state:

    • The words "HAZARDOUS WASTE ".

    • The full, unabbreviated chemical name: "6-(Thiophen-3-yl)pyridazin-3-amine ".

    • An accurate estimation of the concentration and total volume or mass.

    • The date accumulation started.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely within the laboratory before pickup.

  • Location: Store the labeled waste container at or near the point of generation and under the control of the laboratory personnel.[10]

  • Segregation: Store the container segregated from incompatible materials (e.g., keep away from strong oxidizing agents and acids).[3][10]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to contain any potential leaks.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Contact Environmental Health & Safety (EH&S): When the container is 90% full or you are finished generating this waste stream, contact your institution's EH&S department (or equivalent) to schedule a waste pickup.[10]

  • Do Not Attempt Final Disposal: Laboratory personnel should never attempt to transport hazardous waste off-site or dispose of it independently. The final disposal method, likely to be high-temperature incineration at a licensed facility, will be managed by certified hazardous waste vendors.[11]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of 6-(Thiophen-3-yl)pyridazin-3-amine.

G cluster_lab Laboratory Environment cluster_ehs EH&S / Licensed Vendor Responsibility gen Generation of Waste (e.g., unused compound, contaminated items) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Initiates Process drain Drain Disposal gen->drain PROHIBITED trash Regular Trash gen->trash PROHIBITED collect Step 2: Collect & Segregate Waste in a Compatible, Closed Container ppe->collect label_waste Step 3: Label Container 'HAZARDOUS WASTE' + Full Chemical Name collect->label_waste store Step 4: Store in SAA (Segregated, Secondary Containment) label_waste->store request Step 5: Container Full (90%) Request Pickup from EH&S store->request When full pickup EH&S Pickup from Lab request->pickup Handover transport Transport to Central Facility pickup->transport disposal Final Disposal via Licensed Vendor (e.g., High-Temp Incineration) transport->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.